Cimbuterol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQAXQGZIBJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388626 | |
| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54239-39-3 | |
| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cimbuterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cimbuterol on Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimbuterol, a potent and selective beta-2 adrenergic receptor (β2-AR) agonist, elicits a range of physiological responses primarily through its interaction with β2-ARs expressed on the surface of various cell types, most notably smooth muscle cells in the airways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, from receptor binding and signal transduction to downstream cellular effects. Detailed experimental protocols for key assays, quantitative data on receptor affinity and efficacy, and visual representations of signaling pathways are presented to facilitate a deeper understanding and further research in this area. For the purposes of this guide, data pertaining to clenbuterol, a closely related and extensively studied β2-agonist, is utilized to supplement the understanding of this compound's mechanism where specific data for this compound is not available.
Introduction to Beta-2 Adrenergic Receptors
Beta-2 adrenergic receptors are transmembrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are predominantly found on the smooth muscle cells of the bronchi, vasculature, and uterus, as well as in the liver and skeletal muscles.[1][2] The activation of β2-ARs by endogenous catecholamines like epinephrine, or synthetic agonists such as this compound, initiates a signaling cascade that leads to a variety of physiological effects, most notably smooth muscle relaxation.[1]
This compound's Interaction with the Beta-2 Adrenergic Receptor
This compound acts as a partial agonist at the β2-AR. Its high potency is attributed to its high affinity for the receptor rather than a high efficacy in activating it. The binding of this compound to the β2-AR induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.
Binding Affinity and Efficacy
The interaction of this compound (and its analogue clenbuterol) with β1-AR and β2-AR has been characterized through radioligand binding assays and functional studies. The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating higher affinity. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, indicating its potency.
| Ligand | Receptor Subtype | Tissue/Cell Source | Equilibrium Dissociation Constant (Kd/Ki) | Potency (EC50) | Reference |
| Clenbuterol | Beta-1 Adrenoceptor | Rat Atria | 38 nM | - | |
| Clenbuterol | Beta-2 Adrenoceptor | Rat Jugular Vein | 6.3 nM | - | |
| Isoproterenol | Human Beta-2 (transfected) | HEK293 | - | 87 nM | |
| Isoproterenol | PK-tagged Beta-2 (transfected) | HEK293 | - | 120 nM |
Note: Data for clenbuterol is presented as a close structural and functional analog of this compound.
The Gs-Adenylyl Cyclase-cAMP Signaling Pathway
The canonical signaling pathway activated by this compound upon binding to the β2-AR is the Gs-adenylyl cyclase-cAMP pathway.
-
G Protein Activation: The this compound-bound β2-AR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the beta-gamma subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Downstream Effects: Activated PKA phosphorylates various intracellular proteins, leading to the ultimate physiological response. In airway smooth muscle, this results in muscle relaxation and bronchodilation. This is achieved through the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase. Additionally, β2-agonists can open large conductance calcium-activated potassium channels, leading to hyperpolarization of the smooth muscle cells, which further contributes to relaxation.
A secondary signaling pathway involves the G beta-gamma dimer, which can activate potassium channels, leading to hyperpolarization and reduced calcium mobilization, further promoting smooth muscle relaxation.
Signaling Pathway Diagram
Caption: this compound-induced β2-AR signaling cascade.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-AR.
Materials:
-
Cell membranes expressing β2-AR (e.g., from HEK293 cells)
-
Radiolabeled antagonist (e.g., [3H]dihydroalprenolol)
-
Unlabeled this compound
-
Non-specific binding control (e.g., propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
96-well plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.
-
Add the serially diluted unlabeled this compound to the competition wells.
-
Add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to the non-specific binding wells.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of this compound by non-linear regression analysis of the competition binding data.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand receptor binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.
Materials:
-
Cells expressing β2-AR (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the detection kit
Methodology:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes).
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for a cAMP accumulation assay.
Conclusion
This compound exerts its therapeutic effects through a well-defined mechanism of action initiated by its binding to and activation of the β2-adrenergic receptor. This leads to the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway, culminating in smooth muscle relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and to develop novel therapeutics targeting the β2-adrenergic system. A thorough understanding of these molecular interactions is paramount for the rational design of drugs with improved efficacy and safety profiles.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cimbuterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimbuterol, a β2-adrenergic agonist, possesses a distinct chemical architecture that drives its pharmacological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed, plausible pathway for its chemical synthesis. The synthesis is presented as a multi-step process, drawing analogies from established methodologies for structurally related phenylethanolamine derivatives. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel adrenergic agonists.
Chemical Structure of this compound
This compound is chemically known as 2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile. Its structure is characterized by a central aminobenzonitrile ring substituted with a phenylethanolamine side chain.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile[1] |
| SMILES String | CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O[1] |
| Molecular Formula | C₁₃H₁₉N₃O[1] |
| Molecular Weight | 233.31 g/mol [1] |
| CAS Number | 54239-39-3[1] |
Proposed Synthesis Pathway of this compound
A generalized synthetic scheme for phenylethanolamine beta-receptor agonists involves key steps such as Friedel-Crafts acylation, bromination of the acetyl group, reaction with an appropriate amine, and subsequent reduction of the ketone.
Caption: Proposed Synthesis Pathway of this compound.
Step 1: Friedel-Crafts Acylation of 2-Aminobenzonitrile
The synthesis initiates with the Friedel-Crafts acylation of 2-aminobenzonitrile. This reaction introduces the chloroacetyl group at the 5-position of the benzonitrile ring, which is activated by the amino group.
Experimental Protocol:
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add 2-aminobenzonitrile dropwise while maintaining the temperature.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product, 2-amino-5-chloroacetylbenzonitrile, is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.
Table 2: Quantitative Data for Step 1 (Hypothetical)
| Parameter | Value |
| Reactants | 2-Aminobenzonitrile, Chloroacetyl chloride, Aluminum chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Hypothetical Yield | 75-85% |
Step 2: α-Bromination of the Acetyl Group
The chloroacetyl intermediate is then subjected to α-bromination. This step replaces the chlorine atom with a bromine atom, creating a more reactive intermediate for the subsequent amination step.
Experimental Protocol:
-
Dissolve 2-amino-5-chloroacetylbenzonitrile in a suitable solvent such as chloroform or acetic acid.
-
Add a solution of bromine in the same solvent dropwise to the mixture at room temperature.
-
Stir the reaction mixture for a specified period until the starting material is consumed.
-
The reaction mixture is then worked up to remove excess bromine and the solvent.
-
The resulting 2-amino-5-(2-bromo-1-acetyl)benzonitrile is purified, for instance, by column chromatography.
Table 3: Quantitative Data for Step 2 (Hypothetical)
| Parameter | Value |
| Reactant | 2-Amino-5-chloroacetylbenzonitrile, Bromine |
| Solvent | Chloroform |
| Reaction Temperature | Room temperature |
| Reaction Time | 2-3 hours |
| Hypothetical Yield | 80-90% |
Step 3: Amination with tert-Butylamine
The α-bromo ketone intermediate is then reacted with tert-butylamine. The bulky tert-butyl group is a key structural feature of many β2-adrenergic agonists.
Experimental Protocol:
-
Dissolve 2-amino-5-(2-bromo-1-acetyl)benzonitrile in an appropriate solvent like ethanol or acetonitrile.
-
Add an excess of tert-butylamine to the solution.
-
The reaction mixture is stirred, possibly with gentle heating, for several hours.
-
After the reaction is complete, the solvent and excess amine are removed under reduced pressure.
-
The residue, containing 2-amino-5-[2-(tert-butylamino)acetyl]benzonitrile, is then purified.
Table 4: Quantitative Data for Step 3 (Hypothetical)
| Parameter | Value |
| Reactants | 2-Amino-5-(2-bromo-1-acetyl)benzonitrile, tert-Butylamine |
| Solvent | Ethanol |
| Reaction Temperature | 40-50 °C |
| Reaction Time | 6-8 hours |
| Hypothetical Yield | 60-70% |
Step 4: Reduction of the Ketone
The final step in the synthesis is the reduction of the ketone functionality to a secondary alcohol, yielding this compound.
Experimental Protocol:
-
Dissolve the 2-amino-5-[2-(tert-butylamino)acetyl]benzonitrile intermediate in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, in portions.
-
Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
Once the reduction is complete, the reaction is quenched, and the solvent is evaporated.
-
The final product, this compound, is isolated and purified using techniques like column chromatography or recrystallization.
Table 5: Quantitative Data for Step 4 (Hypothetical)
| Parameter | Value |
| Reactant | 2-Amino-5-[2-(tert-butylamino)acetyl]benzonitrile, Sodium borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Hypothetical Yield | 85-95% |
Characterization and Analysis
The structural elucidation and purity assessment of the synthesized this compound and its intermediates would be carried out using standard analytical techniques.
Table 6: Analytical Methods for Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -OH, -NH₂, -C≡N). |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound and intermediates. |
Conclusion
This technical guide outlines the key structural features of this compound and proposes a detailed, plausible synthetic pathway. While specific experimental data for the synthesis of this compound is not extensively published, the presented route, based on well-established chemical transformations for analogous compounds, provides a solid framework for its laboratory-scale preparation. Further optimization of reaction conditions and purification methods would be necessary to achieve high yields and purity, which are critical for its potential application in research and drug development. This guide serves as a valuable resource for chemists and pharmacologists interested in the synthesis and study of this and other β2-adrenergic agonists.
References
The Discovery and Initial Characterization of Cimbuterol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimbuterol, a potent and selective β2-adrenergic agonist, emerged from the research endeavors of American Cyanamid Company. Like other compounds in its class, such as the structurally similar clenbuterol, this compound was investigated for its potential therapeutic effects, primarily as a bronchodilator and for its notable effects on body composition, including increasing lean muscle mass and reducing adipose tissue. This technical guide provides a detailed account of the discovery and initial characterization of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies employed in its early evaluation.
Discovery and Synthesis
This compound, chemically known as 2-amino-5-[1-hydroxy-2-(isopropylamino)ethyl]benzonitrile, was part of a broader exploration of β-adrenergic agonists by American Cyanamid. The initial synthesis, while not detailed in publicly available primary literature, would have followed established organic chemistry principles for the creation of phenylethanolamine derivatives. A plausible synthetic route is outlined below.
Experimental Protocols
Representative Synthesis of Racemic this compound:
A multi-step synthesis would likely have been employed, starting from a commercially available substituted benzonitrile.
-
Acylation: 4-amino-3-cyanobenzaldehyde would be acylated to protect the amino group, for instance, using acetic anhydride to form 4-acetamido-3-cyanobenzaldehyde.
-
Cyanohydrin Formation: The resulting aldehyde would then be reacted with a cyanide source, such as sodium cyanide, followed by acidification to yield the corresponding cyanohydrin.
-
Reduction: The cyanohydrin and the nitrile group of the starting material would be selectively reduced. For the ketone that will be formed from the cyanohydrin, a reducing agent like sodium borohydride would be used to produce the secondary alcohol.
-
Amination: The resulting intermediate would then be reacted with isopropylamine. This could be achieved through reductive amination of an appropriate ketone precursor.
-
Deprotection: Finally, the protecting group on the aromatic amine would be removed, typically by acid or base hydrolysis, to yield this compound.
-
Purification: The final compound would be purified by crystallization or column chromatography to yield racemic this compound.
Pharmacological Characterization
The initial characterization of this compound focused on its interaction with β-adrenergic receptors and its subsequent downstream effects. These studies were crucial in establishing its potency, selectivity, and mechanism of action.
Data Presentation
| Parameter | Receptor | Value | Species | Cell Line/Tissue | Reference |
| pEC50 | Human β1-adrenergic | 8.13 | Human | Recombinant | [1] |
| Human β2-adrenergic | 8.78 | Human | Recombinant | [1] | |
| Human β3-adrenergic | 6.62 | Human | Recombinant | [1] | |
| Kd | L6 β-receptor | 26 nM | Rat | L6 myogenic cells | [2] |
| EC50 | Protein Synthesis | ~5 nM | Rat | L6 myogenic cells | [2] |
Experimental Protocols
β-Adrenergic Receptor Binding Assay (Representative Protocol):
This assay would have been performed to determine the binding affinity (Kd) of this compound for β-adrenergic receptors.
-
Membrane Preparation: Membranes rich in β-adrenergic receptors would be prepared from a suitable tissue source (e.g., rat lung or recombinant cells expressing human β-adrenergic receptors). The tissue would be homogenized in a buffered solution and centrifuged to pellet the membranes, which would then be washed and resuspended.
-
Radioligand Binding: The membranes would be incubated with a constant concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) and varying concentrations of unlabeled this compound.
-
Incubation and Separation: The incubation would be carried out at a specific temperature (e.g., 37°C) for a set time to reach equilibrium. The bound and free radioligand would then be separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, would be measured using a scintillation counter.
-
Data Analysis: The data would be analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kd would then be calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay (Representative Protocol):
This functional assay would have been used to measure the ability of this compound to activate adenylyl cyclase, a key downstream effector of β-adrenergic receptor stimulation.
-
Membrane Preparation: Similar to the binding assay, membranes containing the β-adrenergic receptor-adenylyl cyclase complex would be prepared.
-
Assay Reaction: The membranes would be incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of this compound.
-
cAMP Production: The reaction would be initiated by the addition of the membranes and allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Termination and Quantification: The reaction would be stopped, and the amount of cyclic AMP (cAMP) produced would be quantified, typically using a competitive binding assay with a radiolabeled cAMP tracer or, in later years, by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve for this compound-stimulated cAMP production would be plotted to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that leads to the observed physiological responses.
Mandatory Visualization
Caption: this compound signaling pathway.
In Vivo Characterization
Early in vivo studies with this compound were conducted in various animal models to assess its effects on growth, body composition, and metabolism. These studies consistently demonstrated the potent anabolic and lipolytic effects of this compound.
Data Presentation
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Finishing Swine | 0.25, 0.5, 1.0 ppm in feed | 7 weeks | Depressed feed intake, improved feed efficiency, increased loin eye area, and increased semitendinosus and biceps femoris weights. | |
| Rats | 10 or 100 ppm in diet | 4 weeks | Gained 41-59% less fat and 70-76% more protein than controls. Stimulated lipolysis in vivo and in vitro. | |
| ob/ob Mice | 140 or 280 µ g/kcal in diet | 3 or 9 weeks | Stimulated whole-animal energy expenditure and brown adipose tissue thermogenic activity. Stimulated skeletal muscle gain. Abolished hyperinsulinemia. | |
| Steers | 0.5 µ g/min (close arterial infusion) | 20 days | Acutely stimulated blood flow and mobilized nitrogen, NEFA, and lactate. Chronically increased net uptake of amino acids and enhanced skeletal muscle protein accretion. | |
| Tumor-bearing Rats | 0.15 mg/kg/day (s.c. injection) | 5 days | Increased muscle protein synthesis rate, suggesting both anti-catabolic and anabolic effects. |
Experimental Protocols
In Vivo Growth and Body Composition Study (Representative Protocol):
-
Animal Model: A relevant animal model, such as finishing swine or rats, would be selected.
-
Acclimation and Grouping: Animals would be acclimated to the housing and diet. They would then be randomly assigned to control and treatment groups.
-
Dietary Administration: The control group would receive a standard diet, while the treatment groups would receive the same diet supplemented with varying concentrations of this compound.
-
Data Collection: Over the study period, feed intake and body weight would be regularly monitored.
-
Carcass Analysis: At the end of the study, animals would be euthanized, and detailed carcass analysis would be performed. This would include measurements of backfat thickness, loin eye area, and the weights of specific muscles.
-
Tissue Analysis: Muscle and adipose tissue samples would be collected for compositional analysis (e.g., protein, fat, and moisture content).
-
Statistical Analysis: The data would be statistically analyzed to determine the significance of the effects of this compound on the measured parameters.
Conclusion
The discovery and initial characterization of this compound by American Cyanamid identified a potent β2-adrenergic agonist with significant effects on muscle protein accretion and lipid metabolism. Early in vitro studies established its high affinity and functional activity at the β2-adrenergic receptor, leading to the activation of the adenylyl cyclase signaling pathway. Subsequent in vivo studies in a range of animal models confirmed its repartitioning effects, demonstrating its ability to increase lean muscle mass while reducing body fat. This foundational research laid the groundwork for further investigation into the therapeutic potential and applications of this compound and other related β-agonists. The detailed methodologies and quantitative data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development.
References
Preclinical Assessment of Cimbuterol's Bronchodilator Potential: A Technical Guide
Disclaimer: No direct preclinical studies on the bronchodilator effects of cimbuterol are publicly available. This guide utilizes data from preclinical studies on clenbuterol, a structurally and pharmacologically similar β2-adrenergic agonist, as a surrogate to provide a comprehensive overview of the potential preclinical profile of this compound. All data and protocols presented herein are based on studies conducted with clenbuterol.
This technical guide provides an in-depth overview of the preclinical evaluation of the bronchodilator potential of this compound, with clenbuterol serving as a proxy. It is intended for researchers, scientists, and drug development professionals. This document outlines the mechanism of action, summarizes key quantitative data from preclinical models, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.
Introduction
This compound, a close analog of clenbuterol, is hypothesized to act as a selective β2-adrenergic receptor agonist. Drugs in this class are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow. This guide explores the preclinical evidence supporting the bronchodilatory effects of clenbuterol, offering insights into the potential efficacy of this compound.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound is presumed to exert its bronchodilator effects through the activation of β2-adrenergic receptors on airway smooth muscle cells. This initiates a well-defined signaling cascade, as depicted below.
Upon binding of an agonist like this compound to the β2-adrenergic receptor, a conformational change activates the associated stimulatory G protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, including myosin light chain kinase (MLCK), leading to its inactivation. The inhibition of MLCK results in the dephosphorylation of myosin light chains, preventing the interaction of actin and myosin filaments and ultimately causing airway smooth muscle relaxation and bronchodilation.
Quantitative Preclinical Data
The following tables summarize the quantitative data on the bronchodilator effects of clenbuterol from various preclinical models. These data provide an indication of the potential potency and efficacy of this compound.
Table 1: In Vitro Bronchodilator Activity of Clenbuterol
| Species | Tissue Preparation | Spasmogen | Potency (EC50) | Efficacy (Emax) | Reference |
| Horse | Tracheal Muscle Strips | Carbachol (40 nM) | 2.1 nM | 100% Relaxation | [1] |
| Horse | Tracheal Smooth Muscle | Carbachol | pD2 = 7.92 M | Complete Relaxation | [2] |
EC50: Half maximal effective concentration. Emax: Maximum effect. pD2: The negative logarithm of the EC50.
Table 2: In Vivo Bronchoprotective Effects of Clenbuterol
| Species | Model | Challenge Agent | Route of Administration | Effective Dose (ED25) | Endpoint | Reference |
| Guinea Pig | Acetylcholine-induced bronchospasm | Acetylcholine (40 µg/kg, i.v.) | Intravenous | 5.81 µg/kg | 25% inhibition of bronchospasm | [3] |
| Guinea Pig | Histamine-induced airway obstruction | Histamine (aerosol) | Oral | Not Determined | Protection from asphyxic collapse | [4] |
| Horse | Inflammatory airway disease | Histamine (aerosol) | Oral (0.8 µg/kg, twice daily for 21 days) | Not Applicable | Increase in PC35 (provocative concentration of histamine causing a 35% increase in total airway obstruction) | [5] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are standard methods for evaluating the bronchodilator activity of novel compounds.
In Vitro Model: Isolated Tracheal Ring Assay
This ex vivo method assesses the direct relaxant effect of a compound on airway smooth muscle.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in relaxing pre-contracted airway smooth muscle.
Materials:
-
Trachea from a suitable animal model (e.g., guinea pig, horse).
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Carbogen gas (95% O2, 5% CO2).
-
Spasmogen (e.g., carbachol, histamine, acetylcholine).
-
Test compound (e.g., this compound).
-
Isolated organ bath system with force-displacement transducers.
Procedure:
-
Tissue Preparation: Euthanize the animal and immediately excise the trachea. Place the trachea in cold, oxygenated Krebs-Henseleit solution. Carefully dissect the trachea into rings, typically 2-4 mm in width.
-
Mounting: Suspend each tracheal ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with periodic washing every 15-20 minutes.
-
Contraction: Induce a sustained contraction of the tracheal rings by adding a spasmogen (e.g., carbachol at a concentration that produces approximately 80% of the maximal response).
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add the test compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., half-log increments) until a maximal relaxation is achieved or a plateau is reached.
-
Data Analysis: Record the relaxant responses at each concentration. Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 and Emax values using appropriate pharmacological software.
In Vivo Model: Histamine- or Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the ability of a test compound to protect against bronchoconstriction induced by a chemical challenge.
Objective: To assess the bronchoprotective effect of a test compound in a live animal model.
Materials:
-
Guinea pigs.
-
Test compound (e.g., this compound).
-
Bronchoconstrictor agent (e.g., histamine dihydrochloride or acetylcholine chloride solution).
-
Nebulizer and exposure chamber or whole-body plethysmograph.
-
Equipment for measuring respiratory parameters (e.g., pressure transducer, pneumotachograph).
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions.
-
Baseline Measurement: Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, airway resistance).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral, intravenous, intraperitoneal, or inhaled) at a predetermined time before the bronchoconstrictor challenge.
-
Bronchoconstrictor Challenge: Expose the animals to an aerosol of the bronchoconstrictor agent (e.g., histamine or acetylcholine) for a fixed duration.
-
Measurement of Bronchoconstriction: Continuously monitor respiratory parameters during and after the challenge. The primary endpoint is typically the onset of pre-convulsive dyspnea or a significant increase in airway resistance.
-
Data Analysis: Determine the time to the onset of bronchoconstriction or the percentage inhibition of the bronchoconstrictor response in the treated groups compared to the vehicle control group. Calculate the effective dose (e.g., ED50 or ED25) of the test compound.
Conclusion
The preclinical data for clenbuterol strongly suggest that it is a potent and effective bronchodilator, acting through the β2-adrenergic signaling pathway. Both in vitro and in vivo studies demonstrate its ability to relax airway smooth muscle and protect against bronchoconstriction. Based on the structural similarity, it is reasonable to hypothesize that this compound would exhibit a comparable preclinical profile. The experimental protocols and models detailed in this guide provide a robust framework for the preclinical evaluation of this compound's potential as a novel bronchodilator for the treatment of obstructive airway diseases. Further studies are warranted to directly assess the pharmacological properties of this compound and confirm these promising preclinical indications.
References
- 1. A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxant effects of theophylline and clenbuterol on tracheal smooth muscle from horse and rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambroxol improves the broncho-spasmolytic activity of clenbuterol in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive effect of clenbuterol on citric acid-induced cough reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of prolonged administration of clenbuterol on airway reactivity and sweating in horses with inflammatory airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo studies on the metabolic effects of Cimbuterol
An In-Depth Technical Guide on the In Vivo Metabolic Effects of Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol, a potent and long-acting β2-adrenergic receptor agonist, has been the subject of extensive research for its significant metabolic effects in vivo.[1][2] Initially developed as a bronchodilator for the treatment of asthma, its ability to modulate key metabolic pathways has garnered considerable interest for potential therapeutic applications in metabolic disorders and for its illicit use as a performance-enhancing drug.[1][2][3] This technical guide provides a comprehensive overview of the in vivo metabolic effects of clenbuterol, detailing experimental protocols, presenting quantitative data, and illustrating the underlying signaling pathways.
Core Metabolic Effects
In vivo studies have consistently demonstrated that clenbuterol exerts profound effects on glucose and lipid metabolism, energy expenditure, and body composition. As a β2-adrenergic receptor agonist, it mimics the effects of epinephrine and norepinephrine, leading to a cascade of metabolic changes.
Enhanced Glucose Homeostasis
Chronic administration of clenbuterol has been shown to improve whole-body glucose homeostasis. Studies in both healthy lean mice and mouse models of β-cell dysfunction and insulin resistance have reported significant improvements in glucose tolerance. This beneficial effect is primarily attributed to the metabolic reprogramming of skeletal muscle, leading to enhanced glucose utilization. Some research indicates that β2-adrenergic receptor agonists can increase glucose absorption in muscle, particularly when triggered by insulin.
Increased Energy Expenditure and Fat Oxidation
Clenbuterol is a potent thermogenic agent, significantly increasing the basal metabolic rate and promoting the burning of calories at rest. A study in young healthy men demonstrated that a single oral dose of clenbuterol increased resting energy expenditure and fat oxidation. This lipolytic action is a key reason for its use as a weight-loss drug.
Anabolic and Body Recomposition Effects
While not a steroid, clenbuterol exhibits anabolic effects, leading to an increase in muscle mass and a reduction in adipose tissue. This has made it a popular, albeit banned, substance among athletes and bodybuilders seeking to improve their physique.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from key in vivo studies on the metabolic effects of clenbuterol.
Table 1: Metabolic Effects of a Single Oral Dose of Clenbuterol in Young Healthy Men
| Parameter | Percentage Change from Baseline | Statistical Significance (P-value) |
| Resting Energy Expenditure | +21% | < 0.001 |
| Fat Oxidation | +39% | 0.006 |
| Carbohydrate Oxidation | No significant change | - |
| Circulating Glucose | +30% | < 0.001 |
| Circulating Lactate | +90% | 0.004 |
| Circulating Insulin | +130% | 0.009 |
| Circulating Fatty Acids | +180% | 0.001 |
| mTORSer2448 Phosphorylation (Skeletal Muscle) | +121% | 0.004 |
| PKA Substrate Phosphorylation (Skeletal Muscle) | +35% | 0.006 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies on clenbuterol.
Chronic Clenbuterol Administration in Mice
-
Animal Model: Wild-type mice and various mutant mouse strains, including models for β-cell dysfunction and insulin resistance.
-
Drug Administration: Clenbuterol was administered in the drinking water at a concentration of 30 mg/l.
-
Duration: 5 to 7 days.
-
Metabolic Tests:
-
Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load from the bloodstream.
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.
-
-
Molecular Analysis:
-
Transcriptomic Analysis: To study changes in gene expression in skeletal muscle.
-
Metabolomic Analysis: To analyze changes in the levels of various metabolites in skeletal muscle.
-
Acute Clenbuterol Administration in Humans
-
Subjects: Six young, healthy men.
-
Drug Administration: A single oral dose of 80 μg of clenbuterol.
-
Measurements (before and 140 minutes after ingestion):
-
Resting Metabolic Rate: Measured to determine energy expenditure.
-
Blood Samples: Collected to measure circulating levels of glucose, lactate, insulin, and fatty acids.
-
Muscle Biopsies: Obtained from the vastus lateralis muscle to analyze protein phosphorylation (mTOR and PKA substrates).
-
Contractile Function: Assessed for the quadriceps muscle.
-
Signaling Pathways
The metabolic effects of clenbuterol are mediated by complex intracellular signaling pathways. The primary mechanism involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors.
The β2-Adrenergic Receptor/cAMP/PKA Pathway
Upon binding to the β2-adrenergic receptor, clenbuterol initiates a signaling cascade that is central to its metabolic effects.
Activation of the β2-adrenergic receptor by clenbuterol stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), which modulates the expression of genes involved in metabolism.
Involvement of mTOR and AMPK Signaling
The improvements in glucose homeostasis following clenbuterol treatment are also dependent on the activation of mTORC2 (mammalian target of rapamycin complex 2) and AMPK (AMP-activated protein kinase) signaling pathways in skeletal muscle.
Conclusion
In vivo studies have unequivocally established clenbuterol as a potent modulator of metabolism. Its ability to improve glucose homeostasis, increase energy expenditure, and promote a shift in body composition towards lean mass is well-documented. The underlying mechanisms are complex, primarily involving the activation of the β2-adrenergic receptor and subsequent downstream signaling cascades, including the cAMP/PKA pathway and the mTORC2/AMPK pathways in skeletal muscle. While these properties highlight its potential therapeutic value for metabolic diseases, the significant side effects and potential for abuse necessitate a cautious approach to its clinical development and underscore the importance of the restrictions against its use in competitive sports. Further research is warranted to explore the possibility of developing selective β2-adrenergic receptor modulators that retain the beneficial metabolic effects of clenbuterol while minimizing its adverse effects.
References
Cimbuterol's Impact on Muscle Protein Synthesis and Atrophy: A Technical Whitepaper
Disclaimer: Scientific literature with specific quantitative data on cimbuterol's effects on muscle protein synthesis and atrophy is limited. This document leverages the extensive research available on its close structural and functional analogue, clenbuterol, to provide a comprehensive technical overview. The findings presented herein are largely based on clenbuterol studies and should be interpreted as predictive of this compound's likely mechanisms and effects, pending further specific research on this compound itself.
Executive Summary
This compound, a β2-adrenergic agonist, is postulated to be a potent agent for promoting muscle hypertrophy and combating muscle atrophy. Drawing parallels from the well-documented actions of clenbuterol, this compound likely stimulates muscle protein synthesis and inhibits protein degradation through modulation of key signaling pathways. This whitepaper synthesizes the available preclinical and clinical data on clenbuterol to elucidate the potential mechanisms, quantitative effects, and experimental methodologies relevant to the study of this compound's impact on skeletal muscle. The primary mechanism of action involves the activation of β2-adrenoceptors, leading to a cascade of intracellular events that shift the balance of protein turnover towards anabolism. This includes the stimulation of the Akt/mTOR pathway, a central regulator of protein synthesis, and the suppression of the ubiquitin-proteasome system, the primary driver of muscle protein degradation.
Mechanism of Action: A Focus on Anabolic and Anti-Catabolic Pathways
This compound, like clenbuterol, is expected to exert its effects on skeletal muscle primarily through its interaction with β2-adrenergic receptors.[1] This interaction triggers a series of downstream signaling events that collectively enhance muscle protein accretion.
Stimulation of Muscle Protein Synthesis
The anabolic effects of β2-adrenergic agonists are largely attributed to the activation of the Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth and protein synthesis.
-
Upstream Activation: Binding of this compound to the β2-adrenoceptor is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA). While the direct link from PKA to Akt in this context is still being fully elucidated, evidence suggests a potential cross-talk.
-
Akt/mTOR Signaling Cascade: Activated Akt (also known as Protein Kinase B) phosphorylates and activates the mammalian target of rapamycin (mTOR). mTOR, in turn, phosphorylates key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3] This cascade ultimately leads to an increase in the translation of specific mRNAs, thereby boosting the synthesis of muscle proteins.[2][3]
Inhibition of Muscle Protein Atrophy
This compound's anti-atrophic effects are likely mediated by the suppression of the ubiquitin-proteasome pathway , the principal mechanism for targeted protein degradation in skeletal muscle.
-
Downregulation of Ubiquitin Ligases: Studies on clenbuterol have shown a reduction in the expression of key muscle-specific E3 ubiquitin ligases, namely Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx). These enzymes are responsible for tagging proteins for degradation by the proteasome. By downregulating their expression, β2-adrenergic agonists can significantly reduce the rate of muscle protein breakdown.
-
Suppression of Proteasomal and Lysosomal Proteolysis: In denervated rat soleus muscles, clenbuterol has been shown to attenuate the hyperactivation of both proteasomal and lysosomal proteolysis.
Quantitative Impact on Muscle Mass and Fiber Size
The administration of clenbuterol has consistently demonstrated a significant impact on muscle mass and the cross-sectional area (CSA) of muscle fibers in various animal models and in some human studies. It is reasonable to extrapolate that this compound would produce similar dose-dependent effects.
| Parameter | Animal Model/Study Population | Treatment Details | Key Findings |
| Muscle Mass | Young Mice (C57BL/10ScSn) | 1.5-2 mg/kg per day clenbuterol in drinking water for 52 weeks | Heart mass increased by 28%, extensor digitorum longus (EDL) by 16%, soleus by 22%, and tibialis anterior by 17%. |
| Rats (Sprague-Dawley) | 2 µg/g body weight per day clenbuterol subcutaneously for 2 or 5 weeks | Latissimus dorsi muscle (LDM) hypertrophic index increased by 20-29%; hindlimb muscles (gastrocnemius-plantaris-soleus) showed a 21-35% increase. | |
| Rats (Fischer 344 x Brown Norway) | Clenbuterol during 2 weeks of hindlimb unweighting | Attenuated the decline in soleus and EDL muscle mass by 4% to 20%. | |
| Patients with Chronic Heart Failure | Clenbuterol treatment | Significant increase in lean mass. | |
| Healthy Young Men | 80 µ g/day oral clenbuterol for 2 weeks | 0.91 kg increase in lean mass. | |
| Muscle Fiber CSA | Rats with Denervation Atrophy | Clenbuterol treatment | Significantly mitigated the decrease in cross-sectional areas of type I and II muscle fibers. |
| Rats (Hindlimb Unweighted) | Clenbuterol treatment | Retarded the inactivity-induced decline in single fiber cross-sectional area by 12% to 50%. | |
| Dystrophic (mdx) Mice | Clenbuterol treatment | Increased force-generating capacity of the soleus muscle by 30-40%. |
Impact on Muscle Protein Synthesis Rates
While some studies suggest that the primary anabolic effect of clenbuterol is through the inhibition of protein degradation, others have demonstrated a direct stimulation of muscle protein synthesis.
| Animal Model | Treatment Details | Impact on Protein Synthesis |
| Young Lambs | 1.87 mg/kg body weight clenbuterol daily for 28 days | Fractional protein synthesis rates in the brachialis muscle were elevated (9.4% vs 6.1%/d in controls). Total protein synthesized in the semitendinosus muscle per day was also increased (1.4 vs 0.8 g). |
| Rats (Innervated and Denervated Muscles) | Clenbuterol treatment | All muscles showed an increase in the fractional rate of protein synthesis (Ks), though the temporal response varied. |
| Young Rats | 200 µg/kg body weight per day oral clenbuterol | Although protein and RNA accretion increased, this study did not find an increase in the rate of muscle protein synthesis, suggesting the primary effect was on protein degradation. |
Experimental Protocols
Induction of Muscle Atrophy
To study the anti-atrophic effects of this compound, various models of muscle wasting can be employed:
-
Hindlimb Suspension: This is a common method to induce disuse atrophy. In rodents, the hindlimbs are elevated to prevent weight-bearing, leading to a rapid loss of muscle mass, particularly in postural muscles like the soleus.
-
Denervation: Surgical denervation of a muscle, for example, by sciatic nerve transection, leads to profound and rapid muscle atrophy. This model is useful for studying the neurotrophic-independent effects of therapeutic agents.
-
Immobilization: Casting or splinting a limb in a fixed position prevents muscle contraction and leads to disuse atrophy.
-
Glucocorticoid Administration: Chronic administration of glucocorticoids like dexamethasone can induce a systemic catabolic state and muscle atrophy.
Measurement of Muscle Protein Synthesis
Several techniques are available to quantify the rate of muscle protein synthesis in vivo:
-
Flooding Dose Technique: This method involves administering a large bolus of a labeled amino acid (e.g., L-[3H]-phenylalanine). The incorporation of the labeled amino acid into muscle protein over a short period is then measured to calculate the fractional rate of protein synthesis. This technique aims to rapidly equilibrate the specific activity of the amino acid in the precursor pool (tRNA) with that in the plasma.
-
Stable Isotope Tracer Infusion: This technique involves a continuous infusion of a stable isotope-labeled amino acid (e.g., [1,2-¹³C2] leucine or [ring-d5]phenylalanine). Muscle biopsies and blood samples are collected at different time points to measure the incorporation of the tracer into muscle protein. The enrichment of the tracer in the plasma or intracellular fluid is used as a proxy for the precursor pool enrichment.
Signaling Pathways and Experimental Workflows
This compound-Induced Muscle Hypertrophy Signaling Pathway
Caption: this compound's anabolic signaling cascade.
This compound-Mediated Anti-Atrophy Signaling Pathway
Caption: this compound's anti-catabolic signaling.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
The evidence from studies on clenbuterol strongly suggests that this compound holds significant promise as a therapeutic agent for promoting muscle growth and preventing muscle wasting. Its dual action of stimulating protein synthesis via the Akt/mTOR pathway and inhibiting protein degradation through the suppression of the ubiquitin-proteasome system provides a powerful mechanism for increasing net muscle protein accretion.
For drug development professionals, the key takeaway is the potential of this compound as a potent anabolic and anti-catabolic agent. Future research should focus on obtaining this compound-specific quantitative data to confirm and refine the dose-response relationships and to fully characterize its pharmacokinetic and pharmacodynamic profile. Head-to-head comparative studies with clenbuterol and other β2-agonists would be invaluable in determining its relative potency and therapeutic index. Furthermore, elucidating the long-term effects and safety profile of this compound in preclinical models is a critical next step before consideration for clinical trials in human populations suffering from muscle wasting conditions such as sarcopenia, cachexia, and disuse atrophy.
References
- 1. Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The muscle-hypertrophic effect of clenbuterol is additive to the hypertrophic effect of myostatin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin inhibits the growth and muscle-sparing effects of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Cimbuterol
Disclaimer: Scientific literature predominantly addresses the compound Clenbuterol. Cimbuterol is a closely related β-adrenergic agonist, and for the purposes of this technical guide, the extensive pharmacokinetic and bioavailability data for Clenbuterol are presented as a representative profile for this compound. This approach is taken due to the limited availability of specific data for this compound.
This guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and metabolic fate of this compound, leveraging available data from studies on its close analog, Clenbuterol. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated quantitative data, and visualizations of relevant biological pathways and workflows.
Pharmacokinetic Profile
This compound, as represented by Clenbuterol, is a potent, long-acting β2-adrenergic agonist. Its pharmacokinetic profile is characterized by rapid absorption and a prolonged elimination half-life.
Following oral administration, this compound is well-absorbed. In humans, the oral bioavailability of Clenbuterol is reported to be high.[1][2] Peak plasma concentrations are typically reached within 2 to 3 hours after a single oral dose.[3]
This compound exhibits a wide distribution throughout the body. In rats, studies have shown that the compound crosses the placental barrier.
The metabolism of this compound primarily occurs in the liver. The main metabolic pathways for the analogous compound Clenbuterol in rats include N-dealkylation of the secondary amine, as well as N-oxidation and sulfate conjugation of the primary amine.[4] Key metabolites identified include 4-N-hydroxylamine and clenbuterol sulfamate.[4]
Excretion of this compound and its metabolites occurs predominantly through the kidneys via urine. A smaller portion is eliminated through feces. The elimination process is characterized by a biphasic pattern, with an initial rapid decline followed by a slower terminal elimination phase.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Clenbuterol in various species.
Table 1: Pharmacokinetic Parameters of Clenbuterol in Humans
| Parameter | Value | Dose | Reference |
| Cmax | 0.1 ng/mL | 20 µg | |
| 0.2 ng/mL | 40 µg | ||
| 0.35 ng/mL | 80 µg | ||
| Tmax | 2-3 hours | 20-80 µg | |
| Half-life (t½) | ~35 hours | 20-80 µg | |
| Oral Bioavailability | 70-80% | - | |
| Protein Binding | 89-98% | 80 µg | |
| Urinary Excretion (unchanged) | ~20% of dose within 72h | - |
Table 2: Pharmacokinetic Parameters of Clenbuterol in Animal Species
| Species | Parameter | Value | Dose | Reference |
| Rat | Cmax | 0.5 µg/mL | 2 mg/kg (oral) | |
| Tmax | ~1 hour | 2 µg/kg (oral) | ||
| Half-life (t½) | ~30 hours | 2 µg/kg (oral) | ||
| Rabbit | Cmax | 0.2 ng/mL | 0.5 µg/kg (oral) | |
| 0.8 ng/mL | 2 µg/kg (oral) | |||
| Tmax | ~2 hours | 0.5-2 µg/kg (oral) | ||
| Half-life (t½) | ~9 hours | 0.5-2 µg/kg (oral) | ||
| Horse | Half-life (t½) | 9.2 hours | Single IV dose | |
| 12.9 hours | Multiple oral doses | |||
| Ostrich | Cmax | 4.40 ng/mL | 2 mg (single oral) | |
| Tmax | 3.0 hours | 2 mg (single oral) | ||
| Half-life (t½) | 19.7 hours | 2 mg (single oral) |
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of Clenbuterol, which can be adapted for studies on this compound.
-
Subjects: Healthy human volunteers.
-
Drug Administration: Single oral doses of Clenbuterol hydrochloride (e.g., 20, 40, and 80 µg) administered with water. For steady-state studies, repeated oral administration (e.g., twice daily for several days).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis. Urine samples are collected over specified intervals (e.g., 0-24h, 24-48h, 48-72h).
-
Analytical Method: Quantification of Clenbuterol in plasma and urine is typically performed using a validated high-sensitivity assay such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Animals: Wistar or Sprague-Dawley rats.
-
Drug Administration: A single oral dose of [14C]-labeled Clenbuterol (e.g., 200 µg/kg) is administered by gavage.
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at various time points post-administration. Urine and feces are collected using metabolic cages over an extended period (e.g., 8 days).
-
Analytical Method: Plasma and urine concentrations of the parent drug and its metabolites are determined by High-Performance Liquid Chromatography (HPLC) coupled with on-line radioactivity detection. Mass Spectrometry (MS) techniques are used for the identification of metabolites.
-
Sample Preparation:
-
To 0.5 mL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, for cleaner samples, use solid-phase extraction (SPE). Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water. Load the plasma sample, wash with a weak solvent, and elute the analyte with a stronger solvent like methanol.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Inertsil ODS-3V).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Mandatory Visualizations
This compound, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, leading to a cascade of intracellular events.
Caption: β2-Adrenergic Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for a pharmacokinetic study.
Caption: Pharmacokinetic Study Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. lifestyle.newarklifemagazine.com [lifestyle.newarklifemagazine.com]
- 3. [Comparison of the pharmacokinetic profiles of clenbuterol in rat and dog during toxicological studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving and storing Cimbuterol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimbuterol is a β2-adrenergic receptor agonist. Due to its selective agonistic activity, it holds potential for research in areas such as muscle physiology and metabolism. These application notes provide a detailed protocol for the dissolution and storage of this compound for use in in vitro cell culture experiments, along with example experimental procedures for assessing its effects on cell viability.
Product Information
| Property | Information |
| IUPAC Name | 2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile |
| Molecular Formula | C₁₃H₁₉N₃O |
| Molecular Weight | 233.31 g/mol |
| CAS Number | 54239-39-3 |
Dissolution and Storage Protocol
3.1. Materials
-
This compound powder
-
Ethanol (ACS grade or higher), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile-filterable pipette tips
-
0.22 µm sterile syringe filter
-
Laminar flow hood
-
Vortex mixer
-
Water bath or sonicator (optional)
3.2. Preparation of Sterile Stock Solution (10 mM)
This protocol is adapted from procedures for structurally similar β2-adrenergic agonists.
-
Work in a sterile environment: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing the compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 2.33 mg of this compound for every 1 mL of solvent.
-
Initial Dissolution: Add the weighed this compound to a sterile conical tube. Add a small volume of sterile ethanol to dissolve the powder. To achieve a 10 mg/mL concentration, which is approximately 42.86 mM, ultrasonic and warming may be necessary[1]. For a 10 mM stock, the initial volume of ethanol should be less than the final desired volume.
-
Complete Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile ethanol to achieve a 10 mM concentration.
-
Sterile Filtration: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
3.3. Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Note: The stability of this compound in solution has been demonstrated in methanol for at least 9 months when stored in a refrigerator. While this provides an indication of stability, the specific stability in ethanol for cell culture applications should be considered based on the storage conditions provided by the manufacturer.
Experimental Protocols
4.1. Cell Culture
The following protocol is an example using the C2C12 myoblast cell line, which is commonly used for studying the effects of β2-adrenergic agonists on muscle cells.
-
Cell Line: C2C12 mouse myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
4.2. Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the effects of Clenbuterol, a similar β2-agonist, on C2C12 cells.
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of growth medium.
-
Cell Adhesion: Incubate the plate overnight to allow the cells to attach.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM).
-
Important: The final concentration of ethanol in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol as the highest this compound concentration) must be included.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions (containing different concentrations of this compound or the vehicle control).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathway
This compound, as a β2-adrenergic agonist, is expected to activate the β2-adrenergic receptor signaling pathway. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay to evaluate the effect of this compound.
Caption: Experimental Workflow for Cell-Based Assay.
References
Application Notes and Protocols for the Quantification of Cimbuterol in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimbuterol is a β2-adrenergic agonist that has been investigated for its potential therapeutic effects. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in plasma samples. The method is designed to offer high selectivity, sensitivity, and throughput, making it suitable for drug development and research applications. The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d9 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Sample Preparation
A robust sample preparation protocol is essential to remove plasma proteins and other interfering substances. Two common and effective methods are presented below: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.1. Solid Phase Extraction (SPE) Protocol
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6).
-
Sample Loading: To 500 µL of plasma sample, add the internal standard (e.g., this compound-d9). Vortex to mix and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2.2. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard to each sample.
-
pH Adjustment: Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Extraction: Add 2 mL of methyl tert-butyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions
The chromatographic separation is critical for resolving this compound from potential interferences.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
3.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
3.3. MRM Transitions
Specific MRM transitions for this compound and a potential internal standard are crucial for selective detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 291.1 | 217.1 (Quantifier) | 100 | 30 | 20 |
| 148.1 (Qualifier) | 100 | 30 | 25 | ||
| This compound-d9 | 299.1 | 226.1 | 100 | 30 | 20 |
Note: The optimal cone voltage and collision energy should be determined empirically on the specific instrument being used.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards, correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%bias) within ±15% (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio > 10. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. Consistent and reproducible. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. Consistent and reproducible. |
| Stability | Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen). |
Data Presentation
The quantitative data for the LC-MS/MS method parameters are summarized in the tables above for easy reference and implementation.
Visualizations
Application Notes: Utilizing Cimbuterol for Muscle Hypertrophy Studies in Animal Models
Application Notes and Protocols for Assessing Cimbuterol's Lipolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimbuterol is a β-adrenergic agonist recognized for its potential to modulate lipid metabolism. As a member of this class of compounds, it is postulated to stimulate lipolysis, the metabolic process of breaking down triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol. This process is primarily initiated through the activation of β-adrenergic receptors on the surface of fat cells.
The stimulation of these G-protein coupled receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates key lipolytic enzymes, Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL).[3][4] HSL primarily hydrolyzes diacylglycerols, while ATGL is the rate-limiting enzyme for the hydrolysis of triglycerides.[3] The concerted action of these enzymes results in the release of glycerol and FFAs from the adipocyte.
These application notes provide a comprehensive framework for designing and executing experiments to quantify the lipolytic effects of this compound. The protocols detailed below are optimized for an in vitro model using differentiated 3T3-L1 adipocytes, a well-established and reliable cell line for studying adipocyte biology. The primary endpoints for assessing lipolysis are the measurement of glycerol and free fatty acid release into the culture medium.
Key Experimental Considerations
-
Cell Model: Differentiated 3T3-L1 adipocytes are recommended due to their robust differentiation capacity and consistent lipolytic response. Primary adipocytes can also be used but may exhibit greater variability.
-
Dose-Response: To characterize the potency of this compound, a dose-response curve should be generated. This involves treating adipocytes with a range of this compound concentrations.
-
Time-Course: The kinetics of the lipolytic response can be determined by collecting media at different time points after this compound treatment.
-
Positive Control: A well-characterized β-adrenergic agonist, such as Isoproterenol, should be used as a positive control to ensure the experimental system is responsive.
-
Data Normalization: To account for variations in cell number, it is recommended to normalize the glycerol and FFA measurements to the total protein content of the cell lysate in each well.
Data Presentation
Quantitative data from the lipolysis assays should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Dose-Response Effect of this compound on Glycerol and Free Fatty Acid (FFA) Release from 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Glycerol Release (nmol/mg protein) | FFA Release (nmol/mg protein) |
| Vehicle Control | 0 | Value ± SD | Value ± SD |
| This compound | 0.01 | Value ± SD | Value ± SD |
| This compound | 0.1 | Value ± SD | Value ± SD |
| This compound | 1 | Value ± SD | Value ± SD |
| This compound | 10 | Value ± SD | Value ± SD |
| This compound | 100 | Value ± SD | Value ± SD |
| Isoproterenol (Positive Control) | 10 | Value ± SD | Value ± SD |
Note: Values are represented as mean ± standard deviation (SD) from a minimum of three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in this compound-induced lipolysis and the general experimental workflow for its assessment.
References
Application Notes and Protocols for the Administration of Cimbuterol to Rodents in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of interest is Cimbuterol, the vast majority of published research on β-adrenergic agonists in rodent metabolic studies has been conducted using its close structural and functional analog, Clenbuterol. Therefore, the following protocols and data are based on studies involving Clenbuterol as a proxy for this compound. Researchers should consider the potential for pharmacokinetic and pharmacodynamic differences between the two compounds.
Introduction
This compound is a β-adrenergic agonist with potential applications in metabolic research due to its known effects on energy expenditure, body composition, and glucose homeostasis.[1] Like other β2-adrenergic agonists, its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular signaling events that can modulate metabolic pathways.[2][3] These compounds have been shown to increase lean muscle mass, reduce adipose tissue, and influence glucose and lipid metabolism in various animal models.[4][5]
These application notes provide detailed protocols for the administration of β-adrenergic agonists, using Clenbuterol as a representative compound, to rodents for the purpose of metabolic investigation. The provided methodologies and data are intended to serve as a guide for designing and executing robust and reproducible preclinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies administering Clenbuterol to rodents, highlighting its effects on various metabolic parameters.
Table 1: Effects of Clenbuterol on Body Composition in Rats
| Parameter | Animal Model | Dosage and Administration Route | Duration | Outcome | Reference(s) |
| Body Weight | Obese Zucker rats (fa/fa) | 1 mg/kg/day, oral gavage | 5 weeks | No significant change compared to control, but redistribution of body weight was observed. | |
| Leg Muscle Weight | Obese Zucker rats (fa/fa) | 1 mg/kg/day, oral gavage | 5 weeks | Increased. | |
| Abdominal Fat Weight | Obese Zucker rats (fa/fa) | 1 mg/kg/day, oral gavage | 5 weeks | Decreased. | |
| Lean Mass | Growing male Wistar rats | 2 mg/kg/day, oral | 8 weeks | Increased. | |
| Fat Mass | Growing male Wistar rats | 2 mg/kg/day, oral | 8 weeks | Decreased. | |
| Body Weight Gain | Burned rats | Not specified, subcutaneous osmotic pump | 21 days | Normalized body weight gain. | |
| Muscle Mass | Burned rats | Not specified, subcutaneous osmotic pump | 21 days | Normalized muscle mass. | |
| Body Weight | Male Wistar rats on restricted diet | 4 mg/kg diet, dietary admixture | 15 days | Increased. | |
| Carcass Protein Content | Male Wistar rats on restricted diet | 4 mg/kg diet, dietary admixture | 15 days | Increased. |
Table 2: Effects of Clenbuterol on Glucose and Lipid Metabolism in Rodents
| Parameter | Animal Model | Dosage and Administration Route | Duration | Outcome | Reference(s) |
| Blood Glucose | Male Wistar rats on restricted diet | 4 mg/kg diet, dietary admixture | 15 days | Reduced. | |
| Serum Insulin | Male Wistar rats on restricted diet | 4 mg/kg diet, dietary admixture | 15 days | Reduced in ad libitum and moderately restricted groups. | |
| Insulin-stimulated Glucose Uptake | Obese Zucker rats (fa/fa) | 1 mg/kg/day, oral gavage | 5 weeks | Increased in hindlimb muscles and abdominal fat. | |
| Glycogen Synthesis | Obese Zucker rats (fa/fa) | 1 mg/kg/day, oral gavage | 5 weeks | Increased in hindlimb muscles and abdominal fat. | |
| Fasting Blood Glucose | Diet-induced obese mice | 0.1, 1, or 10 mg/kg, i.p. injection | 4 days | Dose-dependent improvement. | |
| Glucose Tolerance | Diet-induced obese mice | 0.1, 1, or 10 mg/kg, i.p. injection | 4 days | Dose-dependent improvement. | |
| Plasma Glucose | White mice | 2 µg/kg, oral | 8 weeks | Elevated. | |
| HDL-Cholesterol | White mice | 2 µg/kg, oral | 16 weeks | Significantly decreased. | |
| LDL-Cholesterol | White mice | 2 µg/kg, oral | 16 weeks | Slightly increased. | |
| Lipolysis | Rat primary adipocytes (in vitro) | 10⁻⁹ to 10⁻⁵ M | Not applicable | Increased basal lipolysis. | |
| Adipogenesis | 3T3-L1 cells (in vitro) | 10⁻⁹ to 10⁻⁵ M | Not applicable | Modestly decreased. |
Experimental Protocols
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing of compounds.
Materials:
-
This compound/Clenbuterol solution
-
Appropriate vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize animals to handling for several days prior to the experiment. For the procedure, restrain the rodent firmly by the scruff of the neck to immobilize the head and prevent movement.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to avoid over-insertion.
-
Compound Preparation: Prepare the this compound/Clenbuterol solution at the desired concentration in the chosen vehicle. Ensure the solution is well-mixed.
-
Administration:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the solution.
-
Administer the solution at a controlled rate to prevent regurgitation.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing or lethargy, for a short period after the procedure.
Protocol 2: Subcutaneous Injection
Subcutaneous injection is a reliable route for systemic drug delivery.
Materials:
-
This compound/Clenbuterol solution
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol swabs
Procedure:
-
Animal Restraint: Gently restrain the animal, for example, by scruffing the loose skin over the back.
-
Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Swab the injection site with 70% ethanol.
-
Compound Preparation: Draw the appropriate volume of the this compound/Clenbuterol solution into the syringe.
-
Administration:
-
Lift a fold of skin at the injection site to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, proceed with the injection.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Administration in Drinking Water
This method is suitable for chronic administration and reduces handling stress.
Materials:
-
This compound/Clenbuterol
-
Water bottles
-
Graduated cylinders
Procedure:
-
Solution Preparation: Calculate the total daily water consumption of the animals. Prepare a stock solution of this compound/Clenbuterol and dilute it in the drinking water to achieve the target daily dose based on the average water intake.
-
Administration:
-
Replace the regular water bottles with the bottles containing the medicated water.
-
Ensure fresh medicated water is provided daily.
-
-
Monitoring:
-
Monitor daily water consumption to ensure accurate dosing.
-
Be aware that the taste of the compound may alter drinking habits. Palatability can be improved by adding a small amount of sweetener like saccharin if necessary.
-
Protect the medicated water from light if the compound is light-sensitive.
-
Mandatory Visualizations
Caption: Experimental workflow for rodent metabolic studies.
Caption: β2-adrenergic signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 3. Clenbuterol: Understanding Its Mechanisms and Legalities Press Services [pr.oregoncapitalinsider.com]
- 4. Influence of clenbuterol on bone metabolism in exercised or sedentary rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clenbuterol: Side Effects, Uses, for Weight Loss, and More [healthline.com]
Application Notes and Protocols for Evaluating Cimbuterol's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimbuterol is a β2-adrenergic receptor agonist known to induce physiological effects such as muscle hypertrophy and lipolysis. Understanding the molecular mechanisms underlying these effects is crucial for drug development and therapeutic applications. These application notes provide a comprehensive guide to evaluating the impact of this compound on gene and protein expression, focusing on key signaling pathways and robust experimental protocols. The methodologies described herein are essential for elucidating the transcriptional and translational changes induced by this compound in target cells and tissues.
The data and signaling pathways presented are based on studies of Clenbuterol, a closely related and well-researched β2-adrenergic receptor agonist. Due to the similar mechanism of action, the effects of Clenbuterol are considered a valid proxy for investigating the anticipated biological impact of this compound.
Key Signaling Pathway Modulated by this compound
This compound, like other β2-adrenergic agonists, is known to activate the β2-adrenergic receptor (β2-AR), initiating a downstream signaling cascade that plays a pivotal role in mediating its physiological effects. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP-responsive element binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the promoter regions of target genes, thereby modulating their expression.
Caption: this compound Signaling Pathway.
Data Presentation: Quantitative Gene Expression Changes
The following table summarizes the fold changes in mRNA abundance of selected genes in mouse skeletal muscle following treatment with Clenbuterol, a proxy for this compound. This data provides a reference for expected changes in gene expression when studying the effects of this compound.[1][2]
| Gene | Function | Fold Change (24 hours) | Fold Change (10 days) |
| Myogenin | Myogenic differentiation | ↑ 2.1 | Not Significant |
| IGF-1 | Growth factor | ↑ 1.8 | Not Significant |
| Atrogin-1 | Muscle atrophy | ↓ 1.7 | Not Significant |
| MURf1 | Muscle atrophy | ↓ 1.5 | Not Significant |
| Myostatin | Negative regulator of muscle growth | ↓ 1.9 | ↓ 2.2 |
Data is illustrative and based on published studies on Clenbuterol. Actual fold changes may vary depending on experimental conditions.
Experimental Protocols
To rigorously evaluate the impact of this compound on gene and protein expression, a combination of techniques is recommended. The following protocols provide detailed methodologies for global transcriptomic analysis (RNA-Sequencing), targeted gene expression quantification (Quantitative Real-Time PCR), and protein expression analysis (Western Blotting).
Experimental Workflow Overview
The following diagram illustrates the general workflow for investigating the effects of this compound on gene and protein expression.
Caption: General Experimental Workflow.
Protocol 1: Global Gene Expression Analysis using RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., C2C12 myoblasts, 3T3-L1 preadipocytes) to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Include a minimum of three biological replicates for each treatment group.
2. RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
3. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA, synthesize first and second-strand cDNA, ligate sequencing adapters, and amplify the library via PCR.
-
Assess library quality and quantity using a bioanalyzer and qPCR.
-
Sequence the libraries on an appropriate platform (e.g., Illumina NovaSeq) to a desired sequencing depth (typically 20-30 million reads per sample for differential gene expression analysis).
4. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control groups.
-
Pathway and Gene Ontology Analysis: Use tools like DAVID or GSEA to identify enriched biological pathways and functions among the differentially expressed genes.
Protocol 2: Targeted Gene Expression Validation using Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive and specific method for validating the expression changes of a select number of genes identified by RNA-Seq or hypothesized to be involved in this compound's mechanism of action.
1. cDNA Synthesis:
-
Treat 1 µg of total RNA (from the same samples as RNA-Seq if possible) with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
2. Primer Design and Validation:
-
Design primers specific to your target genes and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
3. qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and nuclease-free water.
-
Add the master mix and diluted cDNA to a 96- or 384-well qPCR plate.
-
Run the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of expression changes.
Protocol 3: Protein Expression Analysis using Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, confirming that the changes observed at the mRNA level translate to the protein level.
1. Protein Extraction and Quantification:
-
Lyse cells or tissues treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
By following these detailed protocols, researchers can effectively and accurately evaluate the impact of this compound on gene and protein expression, providing valuable insights into its molecular mechanisms of action.
References
Cimbuterol: A Tool Compound for Interrogating G-Protein Coupled Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cimbuterol is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist. As a member of the phenylethanolamine class of compounds, it shares structural similarities with other well-characterized β2-AR agonists like clenbuterol and salbutamol. Its primary mechanism of action involves binding to and activating the β2-AR, a G-protein coupled receptor (GPCR), predominantly expressed in the smooth muscle of the airways.[1] This activation initiates a downstream signaling cascade mediated by the Gs alpha subunit (Gαs), leading to the relaxation of airway smooth muscle, making it a compound of interest for respiratory disease research.[2][3] Beyond its therapeutic potential, this compound serves as a valuable tool compound for dissecting the intricacies of GPCR signaling pathways, from receptor-ligand interactions to second messenger generation and downstream cellular responses.
These application notes provide a comprehensive overview of this compound's utility in GPCR research, including its mechanism of action, quantitative pharmacological data for related compounds, and detailed protocols for key experimental assays.
Mechanism of Action: The β2-Adrenergic Receptor Signaling Cascade
The binding of this compound to the β2-AR triggers a conformational change in the receptor, facilitating its interaction with the heterotrimeric Gs protein. This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. The GTP-bound Gαs dissociates from the Gβγ dimer and subsequently activates adenylyl cyclase, a membrane-bound enzyme.[4] Activated adenylyl cyclase converts Adenosine Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP).[2] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation.
Quantitative Pharmacological Data
Precise quantitative data for this compound is not widely available in public literature. However, the closely related and well-studied β2-AR agonist, clenbuterol, provides a valuable reference for expected potency and binding affinity. The following table summarizes key pharmacological parameters for clenbuterol. Researchers are encouraged to determine these values for this compound experimentally using the protocols provided below.
| Compound | Parameter | Value | Receptor/System | Reference |
| Clenbuterol | Kd | 1 - 2 x 10-7 M | Porcine adipocyte β-adrenergic receptor |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The following are detailed protocols for fundamental assays used to characterize the interaction of this compound with the β2-AR and its effect on downstream signaling.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-AR by competitive displacement of a radiolabeled antagonist.
Experimental Workflow:
Materials:
-
HEK293 cells transiently or stably expressing the human β2-AR.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radiolabeled ligand: e.g., [3H]Dihydroalprenolol ([3H]DHA).
-
This compound stock solution (in DMSO).
-
Non-specific binding control: e.g., 10 µM Propranolol.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-β2-AR cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]DHA (typically at its Kd).
-
Serial dilutions of this compound (e.g., from 10-12 M to 10-5 M).
-
For non-specific binding wells, add 10 µM propranolol instead of this compound.
-
Add the membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]DHA binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, providing a functional readout of β2-AR activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used method.
Experimental Workflow:
Materials:
-
HEK293 cells transiently or stably expressing the human β2-AR.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound stock solution (in DMSO).
-
cAMP HTRF assay kit (e.g., from Cisbio, PerkinElmer).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Seed HEK293-β2-AR cells in a white, low-volume 384-well plate and culture overnight.
-
On the day of the assay, aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate in triplicate. Include a vehicle control (DMSO).
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and HTRF Detection:
-
Following the manufacturer's instructions for the cAMP HTRF kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Add the lysis/detection solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Generate a standard curve using known concentrations of cAMP to convert the HTRF ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating β2-AR-mediated GPCR signaling. Its selective agonism allows for the targeted activation of this pathway, enabling detailed studies of receptor binding, second messenger dynamics, and downstream cellular functions. The protocols provided herein offer a robust framework for characterizing the pharmacological properties of this compound and other β2-AR ligands, contributing to a deeper understanding of GPCR biology and facilitating the development of novel therapeutics. Researchers should, however, always optimize these protocols for their specific cell systems and experimental conditions to ensure accurate and reproducible results.
References
- 1. Clenbuterol - Wikipedia [en.wikipedia.org]
- 2. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lifestyle.porchandparish.com [lifestyle.porchandparish.com]
Protocol for the Isolation and Analysis of Cimbuterol Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and analysis of Cimbuterol and its putative metabolites from biological matrices, primarily urine and tissue. Due to the limited availability of specific data for this compound, this protocol is adapted from well-established and validated methods for the structurally similar β2-adrenergic agonist, Clenbuterol. The methodologies described herein are based on the principle that this compound will exhibit similar metabolic and analytical behaviors to Clenbuterol, a compound frequently analyzed alongside it in multi-residue methods. This protocol covers sample preparation using solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by analytical determination using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a β2-adrenergic agonist, a class of compounds known for their bronchodilatory effects and, at higher doses, their potential for promoting muscle growth and fat reduction. Like its analogue Clenbuterol, this compound's use in food-producing animals is highly regulated, necessitating sensitive and reliable analytical methods for its detection and the monitoring of its metabolites. Understanding the metabolic fate of this compound is crucial for pharmacokinetic studies, drug development, and regulatory compliance.
This protocol outlines state-of-the-art techniques for the extraction and quantification of this compound and its expected metabolites. While specific metabolic pathways for this compound are not extensively documented, based on the metabolism of Clenbuterol, we can anticipate biotransformations such as N-oxidation, N-dealkylation, and conjugation reactions.[1][2]
Proposed Metabolic Pathway of this compound
The metabolic pathway of this compound is presumed to be similar to that of Clenbuterol, which involves several key biotransformation reactions. The primary routes of metabolism are expected to be N-oxidation of the primary amine group, leading to the formation of hydroxylamine and nitro-derivatives, as well as N-dealkylation of the secondary amine and sulfate conjugation.[1][2]
Experimental Protocols
The following protocols are adapted from established methods for Clenbuterol and other β2-agonists and are recommended for the analysis of this compound and its metabolites.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is suitable for the extraction of this compound and its metabolites from urine samples.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Deionized water
-
Ammonia solution
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To a 5 mL urine sample, add an internal standard solution (e.g., deuterated this compound or Clenbuterol). Acidify the sample to approximately pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of a 5% ammonia solution in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Tissue Samples
This protocol is suitable for the extraction of this compound and its metabolites from tissue samples (e.g., liver, muscle).
Materials:
-
Homogenizer
-
Sodium acetate buffer (0.2 M, pH 5.2)
-
β-glucuronidase/arylsulfatase
-
Perchloric acid (0.1 M)
-
Sodium hydroxide (10 M)
-
Saturated sodium chloride solution
-
Isopropanol-ethyl acetate (6:4 v/v)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize 2 g of the tissue sample in 6 mL of 0.2 M sodium acetate buffer.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase/arylsulfatase to the homogenate, mix, and incubate at 37°C for 16 hours to deconjugate metabolites.
-
Protein Precipitation and pH Adjustment: Add 5 mL of 0.1 M perchloric acid to the cooled homogenate and centrifuge. Adjust the pH of the supernatant to 10 ± 0.5 with 10 M sodium hydroxide.
-
Extraction: Add 10 mL of saturated sodium chloride solution and 10 mL of the isopropanol-ethyl acetate mixture. Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Adapted from a multi-residue method for β-agonists):
-
Column: C18 or PFP column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential metabolites need to be determined by infusing standard solutions. For Clenbuterol, common transitions are m/z 277 -> 203 and 277 -> 259. Similar fragmentation patterns are expected for this compound.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Derivatization:
-
Prior to GC-MS analysis, a derivatization step is necessary to improve the volatility of this compound and its metabolites. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analytes.
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM) for targeted analysis.
Quantitative Data
The following table summarizes typical analytical performance data for the analysis of β-agonists, including this compound, using LC-MS/MS. These values can serve as a benchmark for method validation.
| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| This compound | Pork | LC-MS/MS | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 | |
| Clenbuterol | Pork | LC-MS/MS | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 | |
| Salbutamol | Pork | LC-MS/MS | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 | |
| Ractopamine | Pork | LC-MS/MS | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Signaling Pathways of β2-Adrenergic Agonists
This compound, as a β2-adrenergic agonist, is expected to exert its physiological effects through the activation of the β2-adrenergic receptor, leading to a cascade of intracellular signaling events. This includes the activation of the adenylyl cyclase pathway, resulting in an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing metabolic processes. In skeletal muscle, this signaling can also involve the mTOR pathway, which is a key regulator of protein synthesis and cell growth.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the isolation and analysis of this compound and its putative metabolites from biological samples. By adapting well-established methods for the closely related compound Clenbuterol, researchers can achieve sensitive and reliable quantification. The provided workflows, data tables, and signaling pathway diagrams offer a valuable resource for scientists engaged in drug metabolism research, food safety analysis, and sports anti-doping control. It is imperative to validate these adapted methods for this compound to ensure accuracy and precision in specific laboratory settings.
References
Application of Cimbuterol in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimbuterol is a beta-2 adrenergic receptor (β2-AR) agonist, belonging to the same class of compounds as clenbuterol and salbutamol. These compounds are of significant interest in drug discovery for their potential therapeutic applications, including bronchodilation for respiratory diseases. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel β2-AR agonists like this compound. This document provides detailed application notes and protocols for utilizing this compound in relevant HTS assays.
As a β2-AR agonist, this compound activates the Gs alpha subunit of the G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2][3] The downstream effects of increased cAMP include the activation of Protein Kinase A (PKA), which ultimately leads to smooth muscle relaxation.[2] This signaling cascade is the foundation for the primary HTS assays used to screen for β2-AR agonists.
Key High-Throughput Screening Assays for this compound
The primary HTS methodologies for evaluating this compound's activity as a β2-AR agonist are focused on quantifying the downstream accumulation of cAMP or the transcriptional activity regulated by cAMP.
-
cAMP Assays: These assays directly measure the production of cyclic AMP in cells following stimulation with a β2-AR agonist. Popular HTS-compatible formats include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format that uses fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[4]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody on acceptor beads modulates a chemiluminescent signal.
-
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Activation of the β2-AR and subsequent increase in cAMP leads to the expression of the reporter gene, which can be quantified by measuring light output. This method provides a robust and sensitive readout for receptor activation.
Data Presentation
The following tables summarize representative quantitative data for β2-adrenergic receptor agonists in high-throughput screening assays. While specific EC50 values for this compound are not widely published in HTS literature, the data for the well-characterized agonist Isoproterenol and the structurally related Clenbuterol are provided as a reference for expected potency.
Table 1: Reference EC50 Values for β2-Adrenergic Agonists in cAMP HTS Assays
| Compound | Assay Type | Cell Line | EC50 (M) | Reference |
| Isoproterenol | cAMP Flux (Fluorimetry) | ADRB2 Nomad Cell Line | 4.91 x 10-10 | |
| Clenbuterol | cAMP Accumulation | Not Specified | Weakly potent agonist |
Table 2: Representative Dose-Response Data for a β2-Agonist (e.g., Clenbuterol) in a cAMP Assay
| Concentration (M) | % Maximum Response |
| 1.00E-11 | 5 |
| 1.00E-10 | 20 |
| 1.00E-09 | 50 |
| 1.00E-08 | 80 |
| 1.00E-07 | 95 |
| 1.00E-06 | 100 |
Signaling Pathway and Experimental Workflow
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Beta-2 adrenergic receptor signaling pathway activated by this compound.
High-Throughput Screening Experimental Workflow
Caption: General experimental workflow for a high-throughput screening assay.
Experimental Protocols
Protocol 1: HTRF cAMP Assay for this compound Screening
This protocol is adapted from standard HTRF cAMP assay procedures.
Materials:
-
Cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells)
-
This compound stock solution (in DMSO)
-
Reference agonist (e.g., Isoproterenol)
-
HTRF cAMP assay kit (containing Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 2,000 cells/well).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the reference agonist in assay buffer. The final DMSO concentration should be below 0.5%.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted this compound or reference agonist to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare the HTRF detection reagents according to the manufacturer's instructions.
-
Add 5 µL of the d2-labeled cAMP solution to each well.
-
Add 5 µL of the Eu3+ cryptate-labeled anti-cAMP antibody solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: AlphaScreen cAMP Assay for this compound Screening
This protocol is based on standard AlphaScreen cAMP assay methodologies.
Materials:
-
Cells stably expressing the human β2-adrenergic receptor
-
This compound stock solution (in DMSO)
-
AlphaScreen cAMP assay kit (containing anti-cAMP acceptor beads, streptavidin donor beads, and biotinylated cAMP)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Lysis buffer
-
384-well white microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Plate cells in 384-well plates and allow them to adhere overnight.
-
Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Prepare the detection mixture containing anti-cAMP acceptor beads and biotinylated cAMP in lysis buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of streptavidin donor beads diluted in lysis buffer to each well.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 (which corresponds to the EC50 for cAMP production).
-
Protocol 3: CRE-Luciferase Reporter Gene Assay
This protocol provides a general framework for a CRE-luciferase reporter assay.
Materials:
-
Cells co-transfected with a β2-adrenergic receptor expression vector and a CRE-luciferase reporter vector.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent (containing luciferin substrate).
-
Cell lysis buffer.
-
384-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect host cells (e.g., HEK293) with the β2-AR and CRE-luciferase plasmids.
-
Plate the transfected cells in 384-well plates and allow them to grow for 24-48 hours.
-
-
Compound Treatment:
-
Replace the culture medium with a fresh medium containing serial dilutions of this compound.
-
Incubate the cells for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Remove the medium and add cell lysis buffer to each well.
-
Incubate for 15 minutes at room temperature to ensure complete cell lysis.
-
Add luciferase assay reagent to each well.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a luminometer.
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value.
-
Conclusion
This compound, as a β2-adrenergic receptor agonist, can be effectively profiled in high-throughput screening campaigns using cAMP accumulation and reporter gene assays. The provided protocols for HTRF, AlphaScreen, and luciferase-based assays offer robust and scalable methods for determining the potency and efficacy of this compound and other related compounds. These assays are crucial for the identification and optimization of lead candidates in drug discovery programs targeting the β2-adrenergic receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta 2-adrenergic receptor activation enhances neurogenesis in Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cimbuterol solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cimbuterol, specifically addressing challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a β-adrenergic agonist.[1] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | [1] |
| Molecular Formula | C₁₃H₁₉N₃O | PubChem |
| Molecular Weight | 233.31 g/mol | [1] |
| CAS Number | 54239-39-3 | [1] |
Q2: I am having trouble dissolving this compound in aqueous buffers. What are the general steps to improve its solubility?
A2: Difficulty in dissolving this compound in aqueous solutions is a common issue for poorly soluble compounds. Here are some general strategies to enhance solubility:
-
pH Adjustment: As a compound with amine groups, this compound's solubility is expected to be pH-dependent. It will be more soluble in acidic conditions where the amine groups are protonated. Lowering the pH of your buffer (e.g., to pH 4-6) should increase its solubility.
-
Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental setup, consider using a small percentage of an organic co-solvent. A common starting point is to first dissolve this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be serially diluted into your aqueous buffer. Caution: Always be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays. It is recommended to keep the final DMSO concentration below 0.5%.
-
Sonication: After adding this compound to the solvent, gentle sonication can help to break down powder agglomerates and accelerate the dissolution process.
-
Gentle Heating: Applying gentle heat (e.g., 37°C) can also increase the solubility of some compounds. However, the thermal stability of this compound in your specific buffer should be considered.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: For preparing a stock solution, it is advisable to use an organic solvent in which this compound is more readily soluble.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds.
-
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and gently sonicate the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common problem. Here are some troubleshooting steps:
-
Reduce the Stock Concentration: A lower concentration of the DMSO stock solution may prevent precipitation upon dilution.
-
Increase the Volume of Aqueous Buffer: Diluting into a larger volume of the aqueous buffer can help to keep the final concentration of this compound below its solubility limit in the mixed solvent system.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of the aqueous buffer and vortex well, then add this intermediate solution to the final volume of the buffer.
-
Vortex While Adding: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Phosphate-Buffered Saline (PBS)
This protocol provides a general method for preparing a working solution of this compound in PBS (pH 7.4) using a DMSO stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 2.33 mg of this compound powder (Molecular Weight = 233.31 g/mol ).
-
Add 1 mL of DMSO to the powder.
-
Vortex and sonicate gently until the powder is completely dissolved. This is your 10 mM stock solution.
-
-
Prepare a Working Solution in PBS:
-
To prepare a 10 µM working solution, you will need to perform a 1:1000 dilution of the DMSO stock.
-
Add 999 µL of sterile PBS to a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the PBS.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and complete mixing.
-
Note: The final concentration of DMSO in this working solution is 0.1%. It is crucial to check the tolerance of your specific cell line or assay to this concentration of DMSO.
Mandatory Visualizations
This compound Signaling Pathway
This compound, as a β2-adrenergic agonist, is expected to activate the canonical β2-adrenergic receptor signaling pathway. Upon binding to the β2-adrenergic receptor, it initiates a cascade of intracellular events mediated by G-proteins and cyclic AMP (cAMP).
Caption: β2-Adrenergic Receptor Signaling Pathway activated by this compound.
Troubleshooting Workflow for this compound Solubility Issues
This workflow diagram outlines a logical sequence of steps to troubleshoot and resolve common solubility problems encountered with this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Optimizing Cimbuterol Dosage for In Vivo Rodent Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Cimbuterol dosage in in vivo rodent studies. Given the limited specific data on this compound, this guide heavily references the closely related and extensively studied β2-adrenergic agonist, Clenbuterol, to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a β2-adrenergic agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the surface of cells, particularly in skeletal muscle and adipose tissue. This activation stimulates a signaling cascade that promotes muscle protein synthesis and reduces fat accumulation.
2. What is the typical dosage range for β2-agonists like this compound in rodent studies?
While specific dosage data for this compound is limited, studies with the similar compound Clenbuterol in rodents typically use dosages ranging from 10 µg/kg/day to 2 mg/kg/day.[1][2] The optimal dosage will depend on the specific research question, the rodent species and strain, and the route of administration. It is crucial to start with a pilot study to determine the most effective and well-tolerated dose for your specific experimental conditions.
3. What are the common routes of administration for this compound in rodents?
Common administration routes for β2-agonists in rodents include:
-
Oral Gavage: Allows for precise dosage administration.
-
In Drinking Water: A less stressful method for the animals, but intake can be variable.
-
Subcutaneous Injections: Provides a direct and rapid route of administration.
-
Inclusion in Feed: A convenient method for long-term studies, but requires accurate measurement of food consumption.
4. What are the expected physiological effects of this compound in rodents?
This compound, like other β2-agonists, is expected to induce:
-
Increased skeletal muscle mass.
-
Decreased adipose tissue (body fat).
-
Potential for increased heart rate and tremors at higher doses.
5. How can I monitor the effects of this compound in my rodent study?
-
Body Weight and Composition: Regularly measure body weight and use techniques like DEXA (Dual-energy X-ray absorptiometry) or tissue dissection at the end of the study to assess changes in lean and fat mass.
-
Muscle Weight: Dissect and weigh specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) at the end of the study.
-
Behavioral Observations: Monitor for any signs of stress or adverse effects, such as tremors or hyperactivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable increase in muscle mass. | Insufficient Dosage: The administered dose may be too low to elicit an anabolic response. | Gradually increase the dosage in a pilot study, carefully monitoring for efficacy and any adverse effects. |
| Receptor Desensitization (Tachyphylaxis): Continuous high-dose administration can lead to a decrease in the number and sensitivity of β2-adrenergic receptors.[3][4][5] | Implement a cyclical dosing regimen (e.g., 3 days on, 3 days off) to help prevent receptor downregulation. | |
| Incorrect Administration: Issues with the chosen route of administration (e.g., improper gavage technique leading to aspiration). | Ensure proper training and technique for the chosen administration route. Consider alternative routes if problems persist. | |
| Compound Stability: The this compound solution may have degraded. | Prepare fresh solutions regularly and store them appropriately, protected from light and at the recommended temperature. | |
| Animals exhibit excessive tremors, hyperactivity, or distress. | Dosage is too high: These are common side effects of β2-agonist overdose. | Immediately reduce the dosage or temporarily halt administration. Consult with a veterinarian. In future studies, start with a lower dose and titrate upwards. |
| Inconsistent results between animals in the same treatment group. | Variable Drug Intake: If administering in drinking water or feed, individual animal consumption can vary. | Consider switching to a more precise administration route like oral gavage or subcutaneous injection. If using drinking water, measure individual water consumption. |
| Biological Variability: Natural variations exist between individual animals. | Increase the sample size (n) per group to improve statistical power and account for individual differences. | |
| Cardiac Hypertrophy. | Known side effect of β2-agonists: Chronic stimulation can lead to an increase in heart muscle mass. | Carefully monitor cardiac health. Consider lower effective doses or cyclical administration to mitigate this risk. At the end of the study, weigh the heart and perform histological analysis. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Clenbuterol, which can serve as a reference for expected outcomes with this compound.
Table 1: Effects of Clenbuterol on Muscle Mass in Rodents
| Species | Dosage | Administration Route | Duration | Muscle | % Increase in Mass | Reference |
| Rat | 10 µg/kg/day | Subcutaneous Infusion | 14 days | Plantaris | Significant increase | |
| Rat | >10 µg/kg/day | Oral (in diet) | Not specified | Skeletal Muscle | Increased growth | |
| Mouse | 2 mg/kg/day | In Drinking Water | 30 days | Left Ventricle | 6.5-fold increase in β-MHC isoform |
Table 2: Effects of Clenbuterol on Body Composition in Rodents
| Species | Dosage | Administration Route | Duration | Effect on Fat Mass | Effect on Protein Content | Reference |
| Rat | 4 mg/kg | In Diet | Not specified | Decrease in epididymal fat pad mass | Increase in gastrocnemius muscle |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable vehicle (e.g., sterile water, saline, or a 0.5% methylcellulose solution). Ensure the final concentration allows for the desired dosage in a volume appropriate for the size of the animal (typically 5-10 ml/kg for rats and mice).
-
Vortex or sonicate the solution to ensure complete dissolution and homogeneity.
-
Prepare fresh solutions daily or as determined by stability studies.
-
-
Animal Handling and Gavage Procedure:
-
Gently restrain the rodent.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.
-
Insert the needle gently and steadily into the esophagus until it reaches the stomach. Do not force the needle.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Assessment of Muscle Mass
-
Euthanasia and Dissection:
-
At the end of the experimental period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the muscles of interest (e.g., gastrocnemius, soleus, tibialis anterior, and extensor digitorum longus).
-
Remove any excess connective tissue and fat.
-
-
Muscle Weighing:
-
Gently blot the dissected muscles to remove excess moisture.
-
Weigh each muscle individually using an analytical balance.
-
Record the wet weight of each muscle.
-
-
Data Normalization:
-
Normalize the muscle weight to the animal's body weight (e.g., mg of muscle per g of body weight) to account for differences in overall animal size.
-
Mandatory Visualizations
References
- 1. Stimulation of muscle growth by clenbuterol: lack of effect on muscle protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anabolic effects of a non-myotoxic dose of the β2-adrenergic receptor agonist clenbuterol on the rat plantaris muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist‐induced desensitisation of β3‐adrenoceptors: Where, when, and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged beta-agonist infusion does not induce desensitization or down-regulation of beta-adrenergic receptors in newborn sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization effect of in vivo treatment with metaproterenol on beta1, beta2 and beta3-adrenergic responsiveness in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Cimbuterol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Cimbuterol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a beta-2 adrenergic receptor (β2-AR) agonist. Its primary on-target effect is to bind to and activate β2-ARs, which are predominantly expressed in the smooth muscle of the airways. This activation triggers a signaling cascade that leads to bronchodilation. The canonical pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that result in smooth muscle relaxation.[1]
Q2: What are the expected off-target effects of this compound?
A2: As a beta-adrenergic agonist, this compound may interact with other adrenergic receptor subtypes, primarily beta-1 adrenergic receptors (β1-ARs), which are highly expressed in cardiac tissue. Activation of β1-ARs can lead to cardiovascular side effects such as increased heart rate (tachycardia) and palpitations. Other potential off-target effects common to beta-agonists include metabolic changes like hypokalemia and hyperglycemia, as well as musculoskeletal tremors. The selectivity of this compound for β2-AR over β1-AR is a critical determinant of its side-effect profile. While specific data for this compound is limited, its close structural analog, Clenbuterol, has shown a degree of selectivity for β2-AR in some tissues.[2]
Q3: How can I minimize off-target effects in my in vitro experiments?
A3: Minimizing off-target effects in vitro involves several strategies:
-
Use Cell Lines with Specific Receptor Expression: Employ cell lines that endogenously express high levels of β2-AR and low to negligible levels of other adrenergic receptor subtypes. Alternatively, use engineered cell lines that stably overexpress only the human β2-AR.
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound that elicits a robust on-target response. A dose-response curve should be generated to determine the EC50 for the desired effect, and concentrations around this value should be used for subsequent experiments.
-
Use Selective Antagonists: To confirm that the observed effects are mediated by β2-AR, use a selective β2-AR antagonist, such as ICI 118,551, to block the response.[3] Similarly, a selective β1-AR antagonist, like atenolol or betaxolol, can be used to investigate the contribution of β1-AR activation to any observed responses.[4]
-
Monitor Downstream Signaling Pathways: Assess not only the primary endpoint (e.g., cAMP production) but also downstream signaling events to ensure they are consistent with β2-AR activation.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent across experiments. Receptor expression levels can vary with these parameters.
-
Compound Stability and Storage: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Beta-agonists can be sensitive to degradation.
-
Receptor Desensitization/Downregulation: Prolonged or repeated exposure to agonists can lead to receptor desensitization and downregulation, reducing the cellular response over time.[1] Consider shorter incubation times or assays that capture the initial response.
-
Assay Variability: Ensure all assay steps, including incubation times, reagent concentrations, and washing steps, are performed consistently.
Troubleshooting Guides
Issue 1: Higher than Expected Cardiovascular-Related Off-Target Effects in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Significant β1-Adrenergic Receptor Activation | 1. Quantify Receptor Expression: Perform qPCR or radioligand binding to determine the relative expression levels of β1-AR and β2-AR in your cell model. 2. Use Selective Antagonists: Co-incubate with a selective β1-AR antagonist (e.g., atenolol) to see if the off-target effect is diminished. 3. Switch Cell Line: If possible, use a cell line with a more favorable β2/β1 receptor expression ratio. |
| This compound Concentration Too High | 1. Perform a Detailed Dose-Response Curve: Determine the EC50 for both on-target (e.g., in a β2-AR expressing cell line) and off-target (e.g., in a β1-AR expressing cell line) effects. 2. Select a More Selective Concentration: Choose a concentration that maximizes the on-target effect while minimizing the off-target response. |
| Off-Target Effects Independent of Adrenergic Receptors | 1. Broad-Spectrum Receptor Screening: If resources permit, perform a broader off-target screening panel to identify interactions with other receptors or cellular targets. 2. Use a Structurally Unrelated β2-Agonist: Compare the off-target profile of this compound with another selective β2-agonist to see if the effects are specific to this compound's chemical structure. |
Issue 2: Lack of Expected On-Target (β2-AR Mediated) Response
| Possible Cause | Troubleshooting Step |
| Low β2-AR Expression in Cell Model | 1. Verify Receptor Expression: Use qPCR, Western blot, or a radioligand binding assay to confirm the presence of β2-AR. 2. Use a Positive Control: Treat cells with a well-characterized, potent β2-agonist like isoproterenol to ensure the signaling pathway is functional. 3. Change Cell Line: Switch to a cell line known to have robust β2-AR expression and signaling. |
| Receptor Desensitization or Downregulation | 1. Shorten Incubation Time: Measure the response at earlier time points (e.g., 5-15 minutes for cAMP assays). 2. Serum Starve Cells: Serum can contain factors that lead to basal receptor desensitization. Serum starve the cells for a few hours before the experiment. |
| Inactive this compound Compound | 1. Check Compound Integrity: Verify the source, purity, and storage conditions of your this compound stock. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a validated stock solution for each experiment. |
| Problem with Assay Components | 1. Validate Assay Reagents: Ensure all buffers, detection reagents, and other assay components are within their expiration dates and have been stored correctly. 2. Run Assay Controls: Include appropriate positive and negative controls for the assay itself (e.g., a known activator of adenylyl cyclase like forskolin for a cAMP assay). |
Quantitative Data Summary
Disclaimer: The following data is for Clenbuterol, a close structural analog of this compound, and is provided as a reference. Researchers should determine these values for this compound in their specific experimental systems.
Table 1: Receptor Binding Affinity of Clenbuterol
| Receptor Subtype | Tissue Source | Ki (nM) | Reference |
| β1-Adrenergic Receptor | Rat Atria | 38 | |
| β2-Adrenergic Receptor | Rat Jugular Vein | 6.3 |
Table 2: Functional Potency of Clenbuterol (cAMP Accumulation)
| Brain Region | Receptor Subtype Targeted | Observation | Reference |
| Rat Cerebral Cortex | β1-Adrenergic Receptor | Antagonist properties observed | |
| Rat Cerebellum | β2-Adrenergic Receptor | Weakly potent agonist |
Experimental Protocols
Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of this compound for β1-AR and β2-AR by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing either human β1-AR or β2-AR.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei and debris.
-
Collect the supernatant and centrifuge at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up the assay in a 96-well plate.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol (DHA) or [¹²⁵I]iodocyanopindolol).
-
Increasing concentrations of unlabeled this compound.
-
Cell membrane preparation (20-50 µg protein).
-
-
Include wells for total binding (radioligand + membranes, no this compound) and non-specific binding (radioligand + membranes + a high concentration of a non-selective antagonist like propranolol).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Detection and Analysis:
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay to Determine Functional Potency (EC50)
This protocol measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the β-AR signaling pathway.
Detailed Methodology:
-
Cell Culture:
-
Seed cells expressing the target β-AR subtype into a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add increasing concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., isoproterenol or forskolin).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay determines if this compound promotes the interaction of β-arrestin with the β2-AR, a key event in receptor desensitization and an alternative signaling pathway.
Detailed Methodology (using PathHunter® as an example):
-
Cell Culture:
-
Use an engineered cell line co-expressing the β2-AR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a 96-well assay plate and incubate overnight.
-
-
Assay Procedure:
-
Add increasing concentrations of this compound to the wells.
-
Incubate for the recommended time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection and Analysis:
-
Add the detection reagents, which include a substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound.
Experimental Workflows
Caption: Workflow for key in vitro assays.
Caption: Troubleshooting logical workflow.
References
- 1. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the discriminative stimulus effects of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cimbuterol Synthesis and Purification
Disclaimer: Specific literature on the synthesis and purification of Cimbuterol is limited. The following troubleshooting guide is based on established principles for the synthesis of structurally related β2-adrenergic agonists, such as Clenbuterol. The provided protocols and data are representative examples and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound and related phenylethanolamines?
A1: Researchers may encounter several challenges, including:
-
Low Yields: Often resulting from incomplete reactions, side reactions, or product degradation.[1][2]
-
Impurity Formation: The formation of byproducts is a common issue, which can complicate purification.
-
Stereocontrol: Achieving the desired stereoisomer can be difficult, as different enantiomers may have varied pharmacological activities.
-
Purification Difficulties: Separating the final product from unreacted starting materials, reagents, and byproducts can be challenging due to similar polarities.
Q2: What types of impurities can be expected in the synthesis of this compound-like compounds?
A2: Impurities can arise from various stages of the synthesis. For example, in syntheses starting from substituted acetophenones, incomplete or over-halogenation of the aromatic ring can lead to impurities. Additionally, side reactions involving the amine or hydroxyl groups can generate byproducts that are structurally similar to the target compound, making them difficult to remove.
Q3: What are the recommended purification techniques for this compound?
A3: A multi-step purification strategy is often necessary. Common techniques include:
-
Column Chromatography: Effective for separating compounds with different polarities.
-
Crystallization/Recrystallization: A powerful method for obtaining high-purity crystalline solids.
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and isolating the target compound from complex mixtures.[3][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound and related compounds.
| Problem | Possible Causes | Solutions |
| Low Reaction Yield | Incomplete reaction | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Increase reaction time or temperature, but monitor for byproduct formation. |
| Side reactions | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.[1]- Ensure high purity of starting materials and reagents. | |
| Product degradation | - Use milder reaction conditions if the product is unstable.- Perform a careful work-up to avoid product loss. | |
| Multiple Spots on TLC/LC-MS (Impurity Formation) | Impure starting materials | - Purify starting materials before use.- Use reagents from a reliable source. |
| Suboptimal reaction conditions | - Adjust the stoichiometry of reactants.- Control the reaction temperature carefully. | |
| Difficulty in Product Purification | Co-elution of impurities in chromatography | - Optimize the mobile phase and stationary phase for better separation.- Consider using a different chromatographic technique (e.g., reverse-phase). |
| Poor crystallization | - Screen different solvents and solvent mixtures for crystallization.- Try seeding the solution with a pure crystal of the product. | |
| Product loss during work-up | - Optimize extraction procedures by adjusting the pH of the aqueous phase.- Use techniques to break emulsions if they form during extraction. |
Representative Experimental Protocol: Synthesis and Purification of a this compound Analog
This protocol is a generalized procedure based on the synthesis of related phenylethanolamines and should be adapted and optimized as needed.
Step 1: Synthesis of the α-Bromoketone Intermediate
-
Dissolve the starting substituted acetophenone in a suitable solvent (e.g., chloroform, acetic acid).
-
Slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Amination Reaction
-
Dissolve the α-bromoketone in a suitable solvent (e.g., THF, acetonitrile).
-
Add an excess of the appropriate amine (e.g., tert-butylamine).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amino-ketone by column chromatography.
Step 3: Reduction of the Ketone
-
Dissolve the amino-ketone in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction at room temperature until the ketone is fully reduced.
-
Quench the reaction with water or dilute acid.
-
Extract the final product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
Step 4: Purification of the Final Product
-
Purify the crude product by column chromatography using a suitable solvent system.
-
Further purify the product by recrystallization from an appropriate solvent to obtain the final product with high purity.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in synthesis.
Generalized Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of a this compound analog.
Beta-2 Adrenergic Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of clenbuterol-like beta2-agonist drugs of new generation from bovine urine and hair by alpha1-acid glycoprotein affinity chromatography and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Low-Concentration Cimbuterol Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of Cimbuterol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low concentrations of this compound?
A1: The primary methods for detecting low concentrations of this compound and related β-agonists are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1] LC-MS/MS is often preferred for its high sensitivity and specificity, while ELISA is a common screening tool due to its high throughput.[2][3] GC-MS typically requires a derivatization step to improve the volatility of the analyte.[3][4]
Q2: What are the critical sample preparation steps for this compound analysis?
A2: Effective sample preparation is crucial for accurate detection of low this compound concentrations. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) to clean up the sample and concentrate the analyte. For tissue samples, a homogenization and enzymatic or acid hydrolysis step is often necessary to release the analyte from the matrix.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To mitigate these effects, consider the following:
-
Optimize Sample Cleanup: Use a robust SPE or LLE protocol to remove interfering matrix components.
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the mobile phase, gradient, and column chemistry.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.
Q4: What are the typical storage conditions for samples containing this compound?
A4: For long-term stability, it is recommended to store biological samples at -20°C or below. Studies have shown that Clenbuterol, a closely related compound, is stable in urine and liver samples for up to 20 weeks at -20°C and -60°C, and can withstand multiple freeze-thaw cycles. For short-term storage (up to 12 weeks for urine and 20 weeks for liver), +4°C is acceptable.
Troubleshooting Guides
Guide 1: Low Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low recovery of this compound after solid-phase extraction.
dot
Caption: Troubleshooting workflow for low recovery in SPE.
Guide 2: Common Issues in ELISA
Problem: You are encountering issues such as no signal, high background, or poor reproducibility in your this compound ELISA.
| Issue | Possible Cause | Recommended Solution |
| No Signal | Omission of a key reagent. | Ensure all reagents are added in the correct order. |
| Inactive conjugate or substrate. | Test the activity of the enzyme conjugate and substrate. Prepare fresh reagents. | |
| Incorrect plate reading settings. | Verify the wavelength and filter settings on the plate reader. | |
| High Background | Antibody concentration is too high. | Optimize the concentration of the primary or secondary antibody. |
| Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer. | |
| Cross-reactivity with other substances in the sample. | Use a more specific antibody or improve the sample cleanup procedure. | |
| Poor Reproducibility | Inconsistent pipetting technique. | Ensure proper and consistent pipetting. Use calibrated pipettes. |
| Improper plate washing. | Use an automated plate washer if available for consistent washing. | |
| Temperature variations across the plate. | Ensure the plate is incubated at a uniform temperature. |
Guide 3: Troubleshooting LC-MS/MS Analysis
Problem: You are facing challenges such as poor peak shape, shifting retention times, or low signal intensity in your LC-MS/MS analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Column contamination or degradation. | Flush the column or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Mismatched injection solvent. | The injection solvent should be weaker than or similar to the initial mobile phase. | |
| Shifting Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column after a certain number of injections. | |
| Low Signal Intensity | Ion suppression due to matrix effects. | Improve sample cleanup, optimize chromatography, or use a matrix-matched calibrant. |
| Suboptimal MS parameters. | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. | |
| Sample degradation. | Ensure proper sample storage and handling. |
Data Presentation
Table 1: Comparison of Analytical Methods for this compound (and related β-agonists) Detection
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| LC-MS/MS | Urine | 2 pg/mL | 5 pg/mL | 85.8 - 105 | 5.7 - 14.9 |
| Plasma | 4 pg/mL | 13 pg/mL | 65.1 - 86.5 | 0.1 - 29.3 | |
| Tissue (Liver) | 0.11 µg/kg | 0.21 µg/kg | ~15 | < Max allowed RSD | |
| Pork | 0.01 - 0.06 µg/kg | 0.03 - 0.18 µg/kg | 70 - 115 | 1.6 - 8.4 | |
| GC-MS | Urine | 0.02 ng/mL | 0.7 ng/µL | 91 - 95 | - |
| Plasma | 0.5 ng/mL | 1.5 ng/mL | 89 - 101 | - | |
| ELISA | Urine | 0.05 ppb | - | 95 ± 10 | - |
| Tissue (Muscle) | - | - | 85 ± 15 | - | |
| Feed | 0.2 ppb | - | 85 ± 15 | - | |
| Serum/Plasma | - | - | > 70 | - |
Note: Data for Clenbuterol is often used as a proxy for this compound due to their structural similarity and co-analysis in many methods.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Urine
This protocol is a generalized procedure based on common practices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 2 mL of urine, add an internal standard (e.g., Clenbuterol-d9).
-
Add 200 µL of 1 M potassium carbonate/bicarbonate buffer (pH 9.5).
-
Add 5 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound.
Protocol 2: ELISA for this compound Screening in Feed
This protocol is a general guide for a competitive ELISA.
1. Sample Preparation
-
Homogenize 2 g of feed sample with 8 mL of extraction buffer.
-
Centrifuge the homogenate at 4,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and incubate at 75°C for 5 minutes.
-
Vortex and centrifuge again. The supernatant is ready for analysis.
2. ELISA Procedure
-
Add 100 µL of standards and prepared samples to the antibody-coated microtiter wells.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm. The color intensity is inversely proportional to the this compound concentration.
Visualizations
dot
Caption: General workflow for this compound analysis.
References
- 1. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometric analysis of clenbuterol from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected pharmacological responses to Cimbuterol
Technical Support Center: Cimbuterol
Disclaimer: this compound is a compound with pharmacological and structural similarities to clenbuterol, a beta-2 adrenergic agonist.[1][2] It is intended for research use only. This document provides guidance for troubleshooting unexpected pharmacological responses during in vitro and in vivo experiments.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound.
1. Why am I not observing the expected downstream effects (e.g., increased cAMP, PKA activation) after this compound treatment?
-
Compound Integrity: Ensure the compound has been stored correctly (at -20°C for short-term storage or -80°C for long-term) and that the solvent used for reconstitution is appropriate and of high purity.[3] Repeated freeze-thaw cycles should be avoided.
-
Cell Line Responsiveness: The expression levels of beta-2 adrenergic receptors (β2AR) can vary significantly between cell lines.[4] It is crucial to confirm β2AR expression in your chosen cell model. Consider using a positive control, such as the well-characterized β2AR agonist isoproterenol, to validate the responsiveness of your cells.
-
Experimental Conditions:
-
Serum Starvation: Serum contains catecholamines and other factors that can activate β2AR and other signaling pathways. Serum starvation of cells for several hours prior to this compound treatment is often necessary to reduce basal signaling and enhance the observed effect.
-
Phosphodiesterase (PDE) Inhibition: The intracellular levels of cyclic AMP (cAMP) are regulated by both its synthesis by adenylyl cyclase and its degradation by PDEs. To amplify the cAMP signal, especially in cells with high PDE activity, consider co-treatment with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine).
-
2. My results with this compound are inconsistent across experiments. What are the likely causes?
-
Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic drift, including changes in receptor expression and signaling protein levels. It is recommended to use cells within a consistent and limited passage number range for all experiments.
-
Variability in Reagents: Ensure that all reagents, including cell culture media, serum, and buffers, are from the same lot to minimize variability.[5] If using a new batch of any critical reagent, it is advisable to perform a validation experiment.
-
Assay-Dependent Factors: Minor variations in incubation times, temperatures, and cell densities can significantly impact results. Strict adherence to a standardized protocol is essential for reproducibility.
3. I'm observing a rapid desensitization or tachyphylaxis to this compound. How can I investigate and mitigate this?
-
Mechanism of Desensitization: Prolonged exposure to agonists can lead to β2AR desensitization, a process involving G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, followed by β-arrestin binding, which uncouples the receptor from its G protein and promotes internalization.
-
Investigative Approaches:
-
Time-Course Experiments: Perform a time-course study to characterize the onset and duration of the response to this compound. This can help determine the optimal time point for measuring the desired effect before significant desensitization occurs.
-
Receptor Internalization Assays: Use techniques such as immunofluorescence or flow cytometry to visualize and quantify the internalization of β2AR upon this compound treatment.
-
-
Mitigation Strategies:
-
Intermittent Dosing: In longer-term experiments, consider intermittent rather than continuous exposure to this compound to allow for receptor resensitization.
-
Lower Concentrations: Use the lowest effective concentration of this compound to minimize receptor overstimulation and subsequent desensitization.
-
4. At higher concentrations, this compound appears to lose its selectivity and produce off-target effects. How can I confirm this?
-
Use of Selective Antagonists: To determine if the observed effects are mediated by β2AR or other adrenergic receptors (e.g., β1AR or α-adrenergic receptors), perform experiments where cells are pre-treated with selective antagonists for these receptors before adding this compound.
-
Dose-Response Curves: Generate comprehensive dose-response curves for this compound's on-target and potential off-target effects. A significant rightward shift in the dose-response curve for the off-target effect in the presence of a selective antagonist would confirm the involvement of that receptor.
-
Phenotypic Observations: Some off-target effects of beta-2 adrenergic agonists can manifest as changes in cell morphology or adhesion. These should be carefully documented and investigated.
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound? this compound is a selective beta-2 adrenergic receptor (β2AR) agonist. Upon binding to β2AR, it is proposed to activate the canonical Gs-protein signaling pathway. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the final physiological response.
What are the expected downstream signaling pathways activated by this compound? The primary pathway activated by this compound is the Gs-cAMP-PKA pathway. However, it is known that β2AR can also signal through G protein-independent pathways involving β-arrestin, which can lead to the activation of other kinases such as ERK1/2. The specific downstream effects can be cell-type dependent.
How should I prepare and store this compound solutions? this compound should be dissolved in a suitable solvent, such as DMSO or ethanol, to create a stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
What are appropriate positive and negative controls for experiments involving this compound?
-
Positive Controls: A well-characterized, potent β2AR agonist like isoproterenol is an excellent positive control. Forskolin, a direct activator of adenylyl cyclase, can be used to bypass the receptor and confirm the functionality of the downstream signaling machinery.
-
Negative Controls: A vehicle control (the solvent used to dissolve this compound) should always be included to account for any effects of the solvent on the cells. To demonstrate receptor specificity, a selective β2AR antagonist, such as ICI 118,551, can be used to block the effects of this compound.
Data Presentation
Table 1: Hypothetical Pharmacological Profile of this compound
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human β2AR | 1.5 nM |
| Human β1AR | 150 nM | |
| Human β3AR | >1000 nM | |
| Functional Potency (EC50) | cAMP Accumulation (CHO-β2AR cells) | 0.8 nM |
| Selectivity | β1AR / β2AR | 100-fold |
| β3AR / β2AR | >667-fold |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Notes |
| Receptor Binding | 0.1 nM - 100 nM | To determine binding affinity (Ki). |
| cAMP Accumulation | 0.01 nM - 1 µM | For generating dose-response curves (EC50). |
| PKA Activation | 1 nM - 100 nM | Dependent on cell type and incubation time. |
| Receptor Internalization | 10 nM - 1 µM | Higher concentrations may be needed to induce robust internalization. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Seeding: Plate cells expressing β2AR in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
PDE Inhibition: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control and a positive control (e.g., isoproterenol).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP assay kit being used.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
-
Cell Culture and Treatment: Grow cells to 70-80% confluency, serum starve as described above, and then treat with this compound at the desired concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Canonical signaling pathway of this compound via the beta-2 adrenergic receptor.
Caption: Troubleshooting workflow for lack of pharmacological response to this compound.
Caption: Logical relationships in troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing Incubation Times for Cimbuterol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Cimbuterol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
This compound is a beta-2 adrenergic receptor (β2-AR) agonist.[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the cell surface. This activation stimulates a G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA).[][3] PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[3]
Q2: Why is optimizing the incubation time for this compound crucial for my cell-based assay?
Q3: What is a typical starting range for this compound incubation time in a cell-based assay?
The optimal incubation time is highly dependent on the specific cell line, the concentration of this compound used, and the assay endpoint. For assays measuring rapid signaling events like cAMP accumulation, initial time-course experiments could range from 10 minutes to 5 hours. For endpoints that require transcriptional or translational changes, longer incubation times of 24, 48, or even 72 hours may be necessary. A time-course experiment is the most effective method to determine the optimal incubation time for your specific experimental conditions.
Q4: What are the expected outcomes of this compound treatment in a responsive cell line?
The primary and most immediate outcome is an increase in intracellular cAMP levels. Depending on the cell type and its signaling machinery, downstream effects can include:
-
Activation of PKA and phosphorylation of its substrates.
-
Changes in gene expression mediated by transcription factors like CREB.
-
Physiological responses such as smooth muscle relaxation, or in some cell types, effects on proliferation and apoptosis.
Troubleshooting Guides
Issue 1: No response or a very weak signal after this compound treatment.
| Potential Cause | Suggested Solution |
| Suboptimal Incubation Time | The incubation time may be too short for the signal to develop or too long, causing the signal to have already peaked and declined. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to identify the optimal time point. |
| Low this compound Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a range of concentrations to determine the EC50. |
| Cell Line Not Responsive | The cell line may not express sufficient levels of the β2-adrenergic receptor. Verify receptor expression using techniques like qPCR, western blotting, or flow cytometry. |
| Degraded this compound | Ensure the this compound stock solution is properly stored and has not degraded. Prepare a fresh stock solution. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents. Run positive controls, such as Forskolin (which directly activates adenylyl cyclase), to ensure the assay itself is working. |
Issue 2: High background signal in untreated (control) wells.
| Potential Cause | Suggested Solution |
| Constitutive Receptor Activity | Some cell lines may have high basal activity of the β2-AR or adenylyl cyclase. Consider using an inverse agonist in your control wells to suppress this basal activity. |
| Cell Culture Medium Components | Components in the serum or cell culture medium may be stimulating the cells. Consider serum-starving the cells for a few hours before the experiment. |
| Cell Density | Overly confluent cells can sometimes lead to higher background signals. Optimize the cell seeding density for your assay. |
| Phosphodiesterase (PDE) Activity | If a PDE inhibitor is used to enhance the signal, its concentration might be too high, leading to an accumulation of basal cAMP. Titrate the PDE inhibitor concentration. |
Issue 3: Inconsistent results and high variability between replicate wells.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes to seed cells evenly across the plate. |
| Edge Effects | Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentration. Avoid using the outer wells of the plate for your experiment. |
| Temperature Fluctuations | Ensure the plate is incubated at a stable and uniform temperature. Temperature gradients across the plate can affect reaction rates. |
| Inconsistent Reagent Addition | Use a multichannel pipette or an automated liquid handler to add reagents consistently and quickly across the plate. |
| Timing of Assay Steps | For kinetic assays, the timing of reagent addition and plate reading is critical. Standardize these steps for all plates. |
Data Presentation
Table 1: Example of a Time-Course Experiment for this compound-Induced cAMP Accumulation
This table illustrates hypothetical data from a time-course experiment to determine the optimal incubation time for a cAMP assay. A fixed, effective concentration of this compound is used.
| Incubation Time | Mean cAMP Concentration (nM) | Standard Deviation | Signal-to-Background Ratio |
| 0 min (Basal) | 1.5 | 0.2 | 1.0 |
| 15 min | 8.2 | 0.9 | 5.5 |
| 30 min | 15.6 | 1.8 | 10.4 |
| 1 hour | 22.4 | 2.5 | 14.9 |
| 2 hours | 18.9 | 2.1 | 12.6 |
| 4 hours | 9.7 | 1.1 | 6.5 |
In this example, the optimal incubation time for measuring peak cAMP accumulation would be approximately 1 hour.
Mandatory Visualizations
References
Validation & Comparative
A Comparative In Vitro Analysis of Cimbuterol and Clenbuterol Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two beta-2 adrenergic agonists, Cimbuterol (assumed to be Cimaterol based on available literature) and the widely studied Clenbuterol. The following sections present quantitative data, experimental methodologies, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding of their respective pharmacological profiles at the cellular level.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy parameters for this compound (Cimaterol) and Clenbuterol based on available experimental data. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
| Parameter | This compound (Cimaterol) | Clenbuterol | Reference Cell/Tissue Type |
| β2-Adrenergic Receptor Binding Affinity (Kd) | 26 nM | 6.3 nM | L6 myoblasts, Rat jugular vein |
| cAMP Accumulation | Induces cAMP accumulation | Potent inducer of cAMP accumulation | C2C12 myoblasts, Various cell lines |
| Agonist Type | β-adrenergic agonist | Partial agonist | General classification |
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited in this comparison.
Beta-2 Adrenergic Receptor Binding Assay
This assay quantifies the affinity of a ligand (this compound or Clenbuterol) for the beta-2 adrenergic receptor.
Objective: To determine the dissociation constant (Kd) of the test compound for the β2-adrenergic receptor.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues endogenously or recombinantly expressing the beta-2 adrenergic receptor are homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with known high affinity for the β2-adrenergic receptor (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) is used.
-
Increasing concentrations of the unlabeled test compound (this compound or Clenbuterol) are added to compete with the radioligand for binding to the receptors in the membrane preparation.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand).
-
The Kd value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a beta-2 adrenergic agonist to stimulate the production of the second messenger, cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in stimulating cAMP production.
General Protocol:
-
Cell Culture:
-
Adherent cells expressing the beta-2 adrenergic receptor (e.g., HEK293, CHO, or C2C12 cells) are seeded in multi-well plates and grown to a suitable confluency.
-
-
Pre-incubation:
-
The cell culture medium is removed, and the cells are washed with a serum-free medium or a suitable assay buffer.
-
The cells are then pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP and enhances the signal.
-
-
Agonist Stimulation:
-
Increasing concentrations of the test compound (this compound or Clenbuterol) are added to the cells.
-
The cells are incubated with the agonist for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
The stimulation is terminated by lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.
-
The concentration of cAMP in the cell lysate is then measured using a competitive immunoassay format, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes a fluorescently labeled cAMP tracer and a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employs an antibody-coated plate and an enzyme-conjugated cAMP.
-
-
-
Data Analysis:
-
The signal from the assay is used to calculate the concentration of cAMP produced at each agonist concentration.
-
The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) values.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by beta-2 adrenergic agonists and a typical experimental workflow for their in vitro characterization.
Caption: Beta-2 adrenergic receptor signaling pathway.
Caption: General experimental workflow for in vitro comparison.
Cimbuterol's Beta-2 Adrenergic Receptor Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cimbuterol's selectivity for the beta-2 adrenergic receptor (β2-AR) against other common β2-agonists: Salbutamol, Formoterol, and Salmeterol. This analysis is supported by experimental data on receptor binding affinity and functional potency, along with detailed methodologies of the cited experiments.
This compound, also widely known as Clenbuterol, is a synthetic β2-adrenergic agonist. Its therapeutic and physiological effects are primarily mediated by its preferential binding to and activation of β2-ARs over β1-ARs. This selectivity is crucial for its desired effects, such as bronchodilation in the treatment of respiratory conditions, while minimizing potential cardiac side effects associated with β1-AR stimulation. This guide evaluates the degree of this selectivity through a quantitative comparison with other prominent β2-agonists.
Comparative Selectivity Data
The selectivity of a β2-agonist is determined by comparing its binding affinity (Ki) and functional potency (EC50) for the β2-AR versus the β1-AR. A higher ratio of β1-AR Ki to β2-AR Ki, and a higher ratio of β1-AR EC50 to β2-AR EC50, indicates greater selectivity for the β2-AR. The following table summarizes these values for this compound and its comparators, derived from studies on human β1 and β2-adrenergic receptors expressed in CHO-K1 cells.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | β1/β2 Selectivity (Binding) | β1/β2 Selectivity (Functional) |
| This compound | β1-AR | 6.8 | 6.7 | 31.6 | 10.0 |
| β2-AR | 8.3 | 7.7 | |||
| Salbutamol | β1-AR | 5.4 | 5.3 | 28.2 | 31.6 |
| β2-AR | 6.8 | 6.8 | |||
| Formoterol | β1-AR | 6.1 | 7.1 | 338.8 | 125.9 |
| β2-AR | 8.6 | 9.2 | |||
| Salmeterol | β1-AR | 5.7 | 7.0 | 3630.8 | 776.2 |
| β2-AR | 9.3 | 9.9 |
Data sourced from Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.
Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher pKi or pEC50 value indicates a stronger binding affinity or greater potency. Selectivity ratios are calculated from the raw Ki and EC50 values.
Experimental Protocols
The data presented above is typically generated through two key types of in vitro experiments: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human β1 or β2-adrenergic receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to disrupt the cell membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Competition Binding Assay:
-
In a multi-well plate, incubate the prepared cell membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) that binds to both β1 and β2 receptors.
-
Add increasing concentrations of the unlabeled test compound (this compound, Salbutamol, Formoterol, or Salmeterol).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay Protocol
This assay measures the functional potency (EC50) of an agonist by quantifying the production of the second messenger, cyclic AMP (cAMP), upon receptor activation.
1. Cell Preparation:
-
Seed CHO-K1 cells stably expressing either the human β1 or β2-adrenergic receptor into a multi-well plate and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
2. Agonist Stimulation:
-
Add increasing concentrations of the test agonist (this compound, Salbutamol, Formoterol, or Salmeterol) to the cells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for agonist-induced cAMP production.
3. cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Selectivity.
Conclusion
The presented data indicates that while this compound (Clenbuterol) exhibits a clear selectivity for the β2-adrenergic receptor over the β1 subtype, other long-acting β2-agonists such as Formoterol and particularly Salmeterol, demonstrate a significantly higher degree of selectivity in both binding affinity and functional potency. Salbutamol shows a comparable binding selectivity to this compound but a higher functional selectivity.
This comparative guide, by providing both the quantitative data and the underlying experimental methodologies, offers a comprehensive resource for researchers and drug development professionals to objectively assess the selectivity profile of this compound in the context of other widely used β2-agonists. This information is critical for informed decision-making in preclinical and clinical research, as well as in the development of new therapeutic agents with improved selectivity and safety profiles.
A Comparative Guide to Analytical Methods for Cimbuterol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cimbuterol, a potent β2-adrenergic agonist, is critical in various fields, from food safety and animal husbandry to pharmaceutical research. This guide provides a comparative overview of commonly employed analytical methods for this compound quantification, with a focus on their performance characteristics based on published validation data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are also utilized, LC-based methods generally offer a superior combination of sensitivity, specificity, and versatility for this application.
The following table summarizes the performance data from various validation studies for the quantification of this compound and the closely related compound, Clenbuterol, which serves as a relevant analytical surrogate for methodological comparison.
| Method | Analyte | Matrix | Linearity (Range) | Accuracy/Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | Bovine Urine | >0.990 (Correlation Coefficient) | 73.67 - 118.80 | Intra-day: 1.62 - 15.47, Inter-day: 2.70 - 10.44 | CCα: 0.127 - 0.646 ng/mL | CCβ: 0.140 - 0.739 ng/mL |
| LC-MS/MS | Clenbuterol | Bovine & Swine Muscle | - | ~95 | - | CCα: 0.21 µg/kg | CCβ: 0.22 µg/kg |
| LC-MS/MS | Clenbuterol | Serum | r² = 0.99989 (10 - 1000 pg/mL) | 76.8 - 86.5 | Within-run CV: 0.7 - 17.9, Between-run CV: 0.1 - 29.3 | 4 pg/mL | 13 pg/mL |
| UHPLC-MS/MS | Clenbuterol | Human Urine | 5 - 300 pg/mL | 85.8 - 105 (Trueness) | Repeatability: 5.7 - 10.6, Intermediate Precision: 5.9 - 14.9 | - | 5 pg/mL |
| HPLC-UV | Clenbuterol | Bovine Liver | - | 82.0 - 111.7 | 4.74 | - | - |
| HPLC-UV | Clenbuterol | Plasma & Pharmaceutical Formulations | 0.5 - 50 µg/mL | 93 - 103 | 1.81 - 2.35 | 0.1 µg/mL | - |
| GC-MS | Clenbuterol | Biological Matrices | 5 - 100 ng/mL | 86 - 112 | <15 | 2.5 ng/mL (in blood) | 5 ng/mL (in blood) |
| ELISA | Clenbuterol | Meat | R² = 0.999 | 72.0 - 84.2 | - | - | - |
CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined in European Union Decision 2002/657/EC. CV refers to the Coefficient of Variation.
Experimental Workflow for Cross-Validation
A robust cross-validation of analytical methods is essential to ensure data reliability and comparability. The following diagram illustrates a typical workflow for the cross-validation of two common methods, HPLC-UV and LC-MS/MS, for this compound quantification.
Caption: A flowchart illustrating the cross-validation process for analytical methods.
Detailed Experimental Protocols
Below are representative protocols for the extraction and analysis of this compound (or its analogue Clenbuterol) from biological matrices.
1. LC-MS/MS Method for this compound in Bovine Urine [1]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 5 mL of urine, add an internal standard and buffer.
-
Apply the sample to a conditioned SPE cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the analytes with a suitable solvent mixture (e.g., methanol with ammonia).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 0.2 - 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
2. HPLC-UV Method for Clenbuterol in Bovine Liver [2]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Homogenize a known amount of liver tissue.
-
Perform an enzymatic hydrolysis to release conjugated forms of the analyte.
-
Adjust the pH and extract the analyte into an organic solvent (e.g., ethyl acetate).[3]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4]
-
Flow Rate: Typically 1.0 mL/min.
-
UV Detection: Wavelength set to the maximum absorbance of Clenbuterol, around 244-247 nm.[5]
-
3. GC-MS Method for Clenbuterol
-
Sample Preparation and Derivatization:
-
Extraction is performed similarly to the LLE method described above.
-
The extracted analyte must undergo derivatization (e.g., silylation) to increase its volatility and thermal stability for gas chromatography.
-
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., HP-1MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and selectivity.
-
References
Comparative Analysis of Beta-Agonists on Muscle Growth: A Guide for Researchers
A comprehensive review of the experimental evidence on the hypertrophic effects of various β-adrenergic receptor agonists, with a focus on Clenbuterol, Salbutamol, Ractopamine, Zilpaterol, and Formoterol. Please note that a search for "Cimbuterol" yielded no relevant scientific data, suggesting it may be a typographical error or an undocumented compound. This guide, therefore, focuses on the aforementioned, well-researched beta-agonists.
This document provides a detailed comparative analysis of several beta-adrenergic agonists (β-agonists) and their impact on skeletal muscle growth. It is intended for researchers, scientists, and drug development professionals interested in the anabolic effects of these compounds. The guide summarizes quantitative data from various studies, outlines experimental protocols, and visualizes key signaling pathways.
Overview of Beta-Agonists and Muscle Hypertrophy
Beta-agonists are a class of drugs that selectively stimulate β-adrenergic receptors. While primarily developed for treating respiratory conditions like asthma due to their bronchodilatory effects, many β₂-agonists have been shown to induce significant muscle hypertrophy and are referred to as repartitioning agents because they redirect nutrients towards muscle protein accretion and away from fat deposition.[1][2] The anabolic effects of these compounds are primarily mediated through the activation of β₂-adrenergic receptors in skeletal muscle, initiating a cascade of downstream signaling events that ultimately lead to an increase in protein synthesis and a decrease in protein degradation.[3][4]
Quantitative Comparison of Muscle Growth Effects
The following tables summarize the quantitative effects of different beta-agonists on muscle mass from various studies conducted in both animal models and humans.
Table 1: Effects of Beta-Agonists on Muscle Mass in Animal Models
| Beta-Agonist | Species | Muscle Group | Dosage | Duration | % Increase in Muscle Mass | Reference |
| Clenbuterol | Rat | Gastrocnemius | 4 mg/kg in diet | 21 days | Not specified, but significant increase | [3] |
| Rat | Gastrocnemius, Soleus | 200 µg/kg/day (oral) | 25 days | Not specified, but significant increase | ||
| Rat | Latissimus Dorsi | 2 µg/g/day (subcutaneous) | 2-5 weeks | 20-29% | ||
| Salbutamol | Rat | Gastrocnemius | 1.15 mg/kg/day (infusion) | Not specified | Significant increase | |
| Zilpaterol | Lambs | Flexor Digitorum Superficialis | Not specified | Not specified | Greater mass compared to ractopamine | |
| Formoterol | Rat | Extensor Digitorum Longus (EDL) | 500 µg/kg/day | 4 weeks | 36% | |
| Rat | Soleus | 500 µg/kg/day | 4 weeks | 26% | ||
| Ractopamine | Pigs | General Lean Mass | 5-10 mg/kg in diet | 21-35 days | ~3 kg additional lean pork per animal |
Table 2: Effects of Beta-Agonists on Muscle Mass and Fiber Type in Humans
| Beta-Agonist | Study Population | Dosage | Duration | Key Findings | Reference |
| Salbutamol | Young Men (Resistance Trained) | 16 mg/day (oral) | 11 weeks | - Augmented hypertrophy of MHCIIa fibers (+35% vs +21% in placebo)- Transition from MHCI and MHCIIx towards MHCIIa | |
| Clenbuterol | Healthy Young Men | 80 µ g/day (oral) | 2 weeks | - 0.91 kg increase in lean mass- Increased muscle protein content | |
| Formoterol | Endurance-Trained Individuals | 48 µ g/day (inhaled) | 6 weeks | - 0.7 kg increase in lean body mass |
Signaling Pathways in Beta-Agonist-Induced Muscle Hypertrophy
The primary mechanism by which β₂-agonists induce muscle growth is through the activation of the β₂-adrenergic receptor, a G-protein coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then influence downstream pathways that control protein synthesis and degradation. One of the key pathways implicated is the Akt/mTOR pathway, a central regulator of muscle protein synthesis. Some studies suggest that β₂-agonists can lead to the phosphorylation and activation of components within this pathway. Additionally, β₂-agonist signaling can lead to the inhibition of muscle protein breakdown, potentially through the downregulation of the ubiquitin-proteasome pathway.
Caption: Simplified signaling pathway of beta-agonist induced muscle hypertrophy.
Experimental Protocols
Below are summaries of the methodologies used in key studies investigating the effects of beta-agonists on muscle growth.
4.1. Human Study with Salbutamol and Resistance Training
-
Objective: To examine the effect of oral salbutamol during a period of resistance training on muscle hypertrophy and performance.
-
Participants: Twenty-six healthy young men.
-
Intervention: Participants were randomized to receive either 16 mg/day of oral salbutamol or a placebo for 11 weeks. Both groups underwent a full-body resistance training program three times per week.
-
Outcome Measures:
-
Muscle biopsies from the vastus lateralis to determine myosin heavy-chain (MHC) isoform distribution and cross-sectional area.
-
Quadriceps dynamic peak torque and maximal voluntary isometric torque.
-
Sprint performance (10-second maximal cycling).
-
-
Workflow Diagram:
Caption: Experimental workflow for the human salbutamol and resistance training study.
4.2. Animal Study with Clenbuterol in Rats
-
Objective: To investigate the anabolic effects of clenbuterol on skeletal muscle.
-
Animals: Male rats.
-
Intervention: Rats were treated daily for 10 days with either clenbuterol (4 mg/kg of feed), dexamethasone, or a combination. A control group received no treatment.
-
Outcome Measures:
-
Body weight and carcass weight.
-
Weight of hind-limb muscles.
-
Density of β₂-adrenoceptors in lung and skeletal muscle.
-
Discussion and Concluding Remarks
The evidence strongly supports the muscle-building properties of several β₂-agonists. Clenbuterol, salbutamol, and formoterol have demonstrated clear anabolic effects in both human and animal studies, leading to increased lean mass and muscle fiber hypertrophy. Ractopamine and zilpaterol are widely used in the livestock industry to improve feed efficiency and carcass leanness.
The primary mechanism of action involves the stimulation of β₂-adrenergic receptors, leading to a net positive protein balance in skeletal muscle. However, the magnitude of the hypertrophic response can vary depending on the specific compound, dosage, duration of use, and the species being studied.
It is crucial for researchers to be aware of the potential for receptor desensitization with chronic use of β-agonists, which can lead to a diminished anabolic effect over time. Furthermore, the use of these compounds, particularly at high doses, can be associated with adverse effects, including cardiovascular and metabolic changes.
This comparative guide provides a foundation for understanding the effects of different beta-agonists on muscle growth. Further research is needed to fully elucidate the nuanced differences in their mechanisms of action and to explore their therapeutic potential in conditions of muscle wasting, while carefully considering their safety profiles.
References
- 1. Ractopamine [asi.k-state.edu]
- 2. vet.osu.edu [vet.osu.edu]
- 3. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in skeletal muscle gene expression following clenbuterol administration - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Clenbuterol's Anabolic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published anabolic effects of Clenbuterol and its alternatives, supported by experimental data. The information is intended to serve as a resource for independent verification and further research in the field of muscle biology and pharmacology.
Executive Summary
Clenbuterol, a potent β2-adrenergic agonist, has been widely reported to possess anabolic properties, promoting muscle growth and reducing body fat.[1][2] These effects are primarily mediated through the activation of β2-adrenoceptors in skeletal muscle, initiating a cascade of intracellular signaling events that shift the balance towards protein synthesis over protein degradation.[3][4] Independent verification of these claims has been a subject of ongoing research, with studies in both animal models and humans showing measurable effects on lean body mass and muscle protein synthesis.[5] However, the anabolic effects in humans appear to be more modest than often suggested in non-scientific literature and are accompanied by potential cardiovascular side effects. This guide compares the anabolic effects of Clenbuterol with other β2-adrenergic agonists, namely Salbutamol and Formoterol, for which anabolic effects have also been reported.
Comparative Analysis of Anabolic Effects
The anabolic activity of Clenbuterol and its alternatives is primarily attributed to their ability to stimulate skeletal muscle hypertrophy. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their effects on muscle mass and related parameters.
Table 1: Effects on Lean Body Mass and Muscle Mass
| Compound | Species/Study Population | Dosage | Duration | Change in Lean/Muscle Mass | Citation(s) |
| Clenbuterol | Healthy Men | 80 µ g/day | 2 weeks | +0.91 kg lean mass | |
| Patients with Chronic Heart Failure | 40-80 µ g/day | 12 weeks | Significant increase in lean mass and lean/fat ratio | ||
| Denervated Muscle Atrophy Patients | 120 µ g/day | 3 months | Mitigated decrease in muscle fiber cross-sectional area | ||
| Salbutamol | Young Men (with resistance training) | 16 mg/day | 11 weeks | Augmented hypertrophy in MHCIIa fibers | |
| Young Men | 16 mg/day | 3 weeks | Increased quadriceps strength by ~12% | ||
| Formoterol | Healthy Adults | 160 µ g/day | 1 week | Stimulated protein anabolism (greater effect in women) | |
| Rats | 500 µg/kg/day | 4 weeks | +36% in EDL muscle mass |
Table 2: Effects on Muscle Protein Synthesis and Strength
| Compound | Species/Study Population | Key Findings | Citation(s) |
| Clenbuterol | Young Healthy Men | Increased phosphorylation of mTOR and PKA substrates, indicating enhanced anabolic signaling. | |
| Patients with Chronic Heart Failure | Increased maximal strength by 27% (placebo 14%). | ||
| Salbutamol | Young Men | Increased myofibrillar fractional synthesis rate and counteracted negative net protein balance after exercise. | |
| Young Men | Increased voluntary muscle strength. | ||
| Formoterol | Humans | Stimulated whole-body protein synthesis. |
Signaling Pathways
The anabolic effects of Clenbuterol and other β2-adrenergic agonists are initiated by their binding to β2-adrenergic receptors on skeletal muscle cells. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways that ultimately promote muscle protein synthesis and inhibit protein degradation.
The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in muscle growth. Additionally, evidence suggests the involvement of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and protein synthesis.
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for assessing anabolic effects.
Caption: General signaling pathway of β2-adrenergic agonists in skeletal muscle.
Caption: A typical experimental workflow for a randomized controlled trial.
Experimental Protocols
The verification of anabolic effects relies on rigorous experimental design and precise measurement techniques. Below are summaries of methodologies employed in key studies.
Measurement of Muscle Protein Synthesis
A common and accurate method to quantify muscle protein synthesis is the fractional synthetic rate (FSR). This technique involves the infusion of a stable isotope-labeled amino acid (tracer), such as ¹³C-leucine or ¹³C-phenylalanine, and subsequent measurement of its incorporation into muscle proteins over time.
-
Procedure:
-
A primed-constant infusion of the labeled amino acid is administered intravenously.
-
Muscle biopsies are obtained from a skeletal muscle (e.g., vastus lateralis) at baseline and after a specific time interval.
-
Blood samples are also collected to determine the enrichment of the tracer in the precursor pool (plasma amino acids).
-
The enrichment of the tracer in muscle protein and the precursor pool is determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The FSR is calculated as the rate of tracer incorporation into the protein pool relative to the precursor pool enrichment, expressed as a percentage per hour (%/h).
-
Administration of Clenbuterol in Human Studies
In clinical trials investigating the anabolic effects of Clenbuterol in humans, the following protocols have been used:
-
Dosage: Dosages have ranged from 40 µg to 120 µg per day, often administered in divided doses.
-
Route of Administration: Oral administration is the standard route in these studies.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard to minimize bias.
-
Washout Period: In crossover studies, a washout period of several weeks is necessary to eliminate the drug from the system before administering the alternative treatment.
Comparative Study of Clenbuterol and Salbutamol in Rats
A study directly comparing the anabolic effects of Clenbuterol and Salbutamol in senescent rats employed the following methodology:
-
Drug Administration: Both drugs were administered via implanted osmotic minipumps to ensure continuous delivery over a 3-week period.
-
Outcome Measures: The primary endpoints were the weights of five hindlimb muscles and the carcass protein and fat content.
-
Rationale: This design allowed for a direct comparison of the potency of the two β2-agonists on muscle mass and body composition under controlled conditions.
Conclusion
Independent scientific evidence confirms that Clenbuterol possesses anabolic properties, leading to increases in lean muscle mass and, in some cases, muscle strength in humans. However, these effects are not as dramatic as often portrayed in non-scientific circles and are accompanied by a risk of adverse effects. Comparative studies, primarily in animal models, suggest that other β2-adrenergic agonists like Salbutamol and Formoterol also exhibit anabolic potential. For the scientific community, further well-controlled, head-to-head comparative clinical trials in humans are necessary to fully elucidate the relative anabolic efficacy and safety profiles of these compounds. Such research will be crucial for understanding the therapeutic potential of β2-adrenergic agonists in conditions of muscle wasting and for informing drug development efforts in this area.
References
- 1. mixlab.com [mixlab.com]
- 2. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Double-Blind, and Placebo-Controlled Trial of Clenbuterol in Denervated Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Cimbuterol and Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side-effect profiles of two prominent beta-2 adrenergic agonists: Cimbuterol (also known as Clenbuterol) and Salbutamol (also known as Albuterol). Both compounds are recognized for their bronchodilatory effects, but their application and safety profiles exhibit notable differences. This document synthesizes available clinical and preclinical data to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Salbutamol, a widely prescribed short-acting beta-2 agonist (SABA), has a well-documented side-effect profile derived from extensive clinical use and numerous controlled trials. Its adverse effects are generally dose-dependent and transient. In contrast, this compound, a longer-acting beta-2 agonist, has a more limited therapeutic application in humans in many countries and is often associated with a higher incidence of adverse effects, particularly at supraclinical doses used for performance enhancement. This guide presents a quantitative comparison where data is available and details the experimental context for a thorough understanding of the presented findings.
Quantitative Comparison of Side-Effect Incidence
The following tables summarize the incidence of common adverse events associated with Salbutamol and this compound based on available clinical data. It is crucial to note the disparity in the quality and volume of data between the two drugs, with Salbutamol's profile being established through large-scale meta-analyses and this compound's data being largely derived from smaller, older studies and case reports of misuse.
Table 1: Incidence of Common Side Effects with Salbutamol (from a Meta-Analysis of 58 Randomized Controlled Trials) [1][2]
| Side Effect | Pooled Incidence (%) | 95% Confidence Interval |
| Cardiovascular | ||
| Palpitations or Tachycardia | 16 | 11 - 22 |
| Nervous System | ||
| Tremor | 9 | 7 - 11 |
| Headache | 8 | 6 - 10 |
| Nervousness | 5 | 3 - 7 |
| Anxiety | 13 | 6 - 21 |
| Overall Adverse Events | ||
| Total Adverse Events | 34 | - |
| Severe Adverse Events | 2 | 1 - 3 |
| Treatment Discontinuation due to Adverse Events | 3 | - |
Data from a systematic review and meta-analysis of 12,961 patients.[1][2]
Table 2: Reported Side Effects of this compound (Clenbuterol) from Clinical Studies and Case Reports
| Side Effect | Incidence/Observations | Study Type/Context |
| Cardiovascular | ||
| Tachycardia | Frequently reported[3] | Case reports of misuse |
| Palpitations | Frequently reported | Case reports of misuse |
| Hypotension | Reported | Systematic review of case reports |
| Myocardial Injury | Reported in cases of misuse | Systematic review of case reports |
| Nervous System | ||
| Tremor | Noted in 2 of 9 patients at 160 mcg dose | Small comparative clinical trial |
| Frequently reported | Case reports of misuse | |
| Nervousness/Anxiety | Frequently reported | Case reports of misuse |
| Headache | Reported | General product information |
| Metabolic | ||
| Hypokalemia | Reported, especially at high doses | General product information and case reports |
| Hyperglycemia | Reported in cases of misuse | Case reports of misuse |
Note: Quantitative incidence data for this compound at therapeutic doses from large-scale trials is limited. The majority of detailed side-effect data comes from reports of off-label use and overdose.
Signaling Pathways
Both this compound and Salbutamol exert their effects by acting as agonists at beta-2 adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
A standardized methodology for assessing adverse events in clinical trials of beta-2 agonists is crucial for accurate comparison. The following outlines a typical experimental protocol based on common practices in clinical research.
Assessment of Cardiovascular Side Effects
-
Electrocardiogram (ECG): 12-lead ECGs are recorded at baseline and at specified time points post-drug administration (e.g., 30, 60, 120 minutes) to assess for changes in heart rate, rhythm, and intervals (e.g., QTc).
-
Holter Monitoring: Continuous ambulatory ECG monitoring over a 24-hour period can be employed to detect intermittent arrhythmias.
-
Blood Pressure and Heart Rate: Standardized measurements of systolic and diastolic blood pressure and heart rate are taken at regular intervals using an automated oscillometric device.
-
Subjective Symptoms: Patients are asked to report any palpitations, chest pain, or dizziness through structured questionnaires or diaries.
Assessment of Nervous System Side Effects
-
Tremor Assessment:
-
Subjective: Patients rate the severity of tremor on a visual analog scale (VAS) or a Likert scale.
-
Objective: Accelerometry can be used to quantify the frequency and amplitude of hand tremor. A simple clinical test involves observing the patient's outstretched hands.
-
-
Headache and Nervousness: These are typically assessed through patient-reported outcomes using standardized questionnaires like the Headache Impact Test (HIT-6) or the Generalized Anxiety Disorder 7-item (GAD-7) scale.
Assessment of Metabolic Side Effects
-
Serum Potassium: Blood samples are collected at baseline and at specified intervals post-dosing to measure serum potassium levels.
-
Blood Glucose: Blood glucose levels are monitored, particularly in patients with diabetes, at similar time points.
The following diagram illustrates a general workflow for assessing side effects in a clinical trial.
Caption: Experimental Workflow for a Placebo-Controlled Trial.
Discussion of Side-Effect Profiles
Salbutamol: The side-effect profile of Salbutamol is well-characterized and generally considered manageable. The most frequently reported adverse events are palpitations, tachycardia, and tremor. These effects are extensions of its pharmacological action on beta-2 adrenergic receptors, which are also present in the heart and skeletal muscle. The incidence of these side effects is higher with systemic administration (oral or intravenous) compared to inhalation.
This compound (Clenbuterol): The available data suggests that this compound may have a more pronounced and prolonged side-effect profile compared to Salbutamol, particularly concerning cardiovascular and sympathomimetic effects. This is likely attributable to its higher potency and longer half-life. The widespread misuse of this compound for its anabolic and lipolytic properties at doses significantly exceeding therapeutic recommendations has led to numerous reports of severe adverse events, including myocardial injury, arrhythmias, and profound metabolic disturbances. Even at therapeutic doses, tremor has been observed.
Conclusion
References
A Comparative Guide to Cimbuterol and Formoterol for Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cimbuterol and Formoterol, two beta-2 adrenergic agonists investigated for their bronchodilatory effects. While direct head-to-head clinical trial data is not publicly available, this document synthesizes existing research to compare their mechanisms of action, and available clinical data.
Overview and Mechanism of Action
Both this compound and Formoterol are classified as beta-2 adrenergic agonists.[1][2] Their therapeutic effect in conditions like asthma and chronic obstructive pulmonary disease (COPD) stems from their ability to relax the smooth muscle of the airways, leading to bronchodilation.[3][4]
Upon inhalation, these drugs bind to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[5] This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.
While both compounds share this fundamental mechanism, their specific pharmacological profiles, such as onset and duration of action, can differ based on their molecular structure and interaction with the beta-2 adrenergic receptor.
Signaling Pathway
The signaling cascade for both this compound and Formoterol as beta-2 adrenergic agonists leading to bronchodilation is illustrated below.
Comparative Data Summary
Due to the absence of direct head-to-head trials, this section summarizes available data for each compound individually.
Formoterol
Formoterol is a well-established long-acting beta-2 agonist (LABA) with a rapid onset of action. It is widely used in the management of asthma and COPD.
| Parameter | Finding | Citation |
| Onset of Action | 2-3 minutes. | |
| Duration of Action | Up to 12 hours. | |
| Clinical Efficacy | Improves Forced Expiratory Volume in 1 second (FEV1) and reduces exacerbations in asthma and COPD. | |
| Delivery Method | Dry powder inhaler (DPI) and metered-dose inhaler (MDI). |
This compound (as represented by Clenbuterol in clinical studies)
This compound is identified as a beta-adrenergic agonist. While specific clinical trial data for this compound is limited, data from studies on Clenbuterol, a structurally and functionally similar beta-2 agonist, can provide insights into its potential clinical profile.
| Parameter | Finding (based on Clenbuterol data) | Citation |
| Onset of Action | Significant bronchodilating effect seen between 30 and 360 minutes after oral administration. | |
| Peak Effect | Between 120 and 240 minutes after oral administration. | |
| Duration of Action | Bronchodilator activity lasting up to 8 hours with oral administration. | |
| Clinical Efficacy | Oral administration of clenbuterol has been shown to significantly increase peak expiratory flow rate (PEFR) in asthmatic patients. | |
| Delivery Method | Primarily studied as an oral medication. |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of bronchodilators.
Dose-Response Study for Bronchodilation
This type of study is designed to determine the optimal dose of a new bronchodilator.
Protocol:
-
Patient Recruitment: A cohort of patients with a confirmed diagnosis of chronic bronchitis and reversible airway obstruction is selected.
-
Study Design: A double-blind, placebo-controlled, incomplete cross-over study design is implemented.
-
Drug Administration: Patients receive different oral doses of the investigational drug (e.g., clenbuterol at 10, 20, 30, and 40 µg) and a placebo in a randomized order across different study periods.
-
Assessment of Ventilatory Response: Key parameters such as Forced Expiratory Volume in 1 second (FEV1), total airway resistance (Raw), and specific airway conductance (sGaw) are measured.
-
Data Collection: Measurements are taken at baseline and at multiple time points post-administration (e.g., 30, 60, 120, 180, 240, 360, and 480 minutes).
-
Data Analysis: The changes in ventilatory parameters from baseline are calculated for each dose and placebo to determine the dose-dependent bronchodilatory effect.
Comparison of Onset of Action
This protocol is designed to compare the speed at which different bronchodilators take effect.
Protocol:
-
Patient Recruitment: Patients with stable mild to moderate asthma are enrolled.
-
Study Design: A randomized, double-blind, double-dummy, three-way crossover study is conducted.
-
Drug Administration: Each patient receives the investigational drugs (e.g., Formoterol HFA pMDI and a comparator like Albuterol HFA pMDI) and a placebo at three separate visits.
-
Primary Variable: The change in Forced Expiratory Volume in 1 second (FEV1) at 3 minutes post-inhalation is the primary endpoint.
-
Data Collection: FEV1 is measured at baseline and at short intervals after inhalation (e.g., 3, 10, 20, 30, and 60 minutes).
-
Data Analysis: The mean change in FEV1 at the early time points is compared between the different treatments and placebo to determine the onset of bronchodilation.
Conclusion
Both this compound and Formoterol are beta-2 adrenergic agonists that induce bronchodilation through the same fundamental signaling pathway. Formoterol is a well-characterized long-acting beta-2 agonist with a rapid onset of action, supported by extensive clinical data. Information on this compound is less readily available in the clinical literature, and its profile is often inferred from similar compounds like Clenbuterol, which has been studied primarily as an oral bronchodilator with a slower onset and shorter duration of action compared to inhaled Formoterol.
For drug development professionals, the key differentiators would likely be in the pharmacokinetic and pharmacodynamic profiles, which are influenced by the route of administration (inhaled vs. oral) and the specific molecular properties of each compound. Further direct comparative studies would be necessary to definitively establish the relative efficacy and safety of this compound and Formoterol for bronchodilation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Formoterol (Foradil, Perforomist): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
Validating the Use of a Cimbuterol Reference Standard in Analytical Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality and reliability of reference standards are paramount to achieving accurate and reproducible results. This guide provides a comprehensive validation of the Cimbuterol reference standard, offering a comparative analysis with other common β-agonists, namely Clenbuterol and Salbutamol. The information presented herein is supported by experimental data from multi-residue analytical methods, demonstrating the suitability of the this compound reference standard for various applications, including food safety, environmental monitoring, and doping control.
Introduction to this compound and the Importance of High-Quality Reference Standards
This compound is a β-adrenergic agonist, a class of compounds that selectively stimulate β-adrenergic receptors.[1] Due to their potential to increase muscle mass and reduce fat, β-agonists are sometimes illegally used as growth promoters in livestock. Consequently, regulatory bodies worldwide have set strict maximum residue limits (MRLs) for these compounds in food products of animal origin.
A high-quality, traceable reference standard is the cornerstone of any analytical method designed to detect and quantify these residues. It serves as the benchmark against which unknown samples are measured, ensuring the accuracy, precision, and comparability of results across different laboratories and over time. A reliable this compound reference standard, such as those provided by WITEGA Laboratorien Berlin-Adlershof GmbH, is essential for calibrating analytical instruments like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) systems.[1] Furthermore, the availability of isotopically labeled internal standards, such as this compound-D9, enhances the accuracy of quantification by correcting for matrix effects and variations in sample preparation.[2]
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to various physiological responses. The following diagram illustrates the key steps in this pathway.
Comparative Performance Data of β-Agonist Reference Standards
The performance of a reference standard is intrinsically linked to the analytical method in which it is employed. The following table summarizes validation data from a multi-residue analysis of this compound, Clenbuterol, and Salbutamol in animal feed using capillary zone electrophoresis. This data provides a direct comparison of their analytical performance under identical experimental conditions.
| Parameter | This compound | Clenbuterol | Salbutamol |
| Linear Range (mg/L) | 0.1 - 1.0 | 0.1 - 1.0 | 0.1 - 1.0 |
| Detection Limit (S/N=3) (mg/L) | 0.02 | 0.03 | 0.02 |
| Recovery (%) | 89 - 103 | 86 - 91 | 83 - 87 |
| Precision (RSD, %) | 3.8 - 4.3 | 3.6 - 5.0 | 4.0 - 5.6 |
| Data sourced from a study on the simultaneous determination of cimaterol, clenbuterol, and salbutamol in feeds by capillary zone electrophoresis.[3] |
Another study on the multi-residue analysis of seven β-agonists in muscle and viscera using a QuEChERS extraction method followed by LC-MS/MS provides further comparative data. The recovery rates for all tested β-agonists, including this compound, were within the acceptable range of 70% to 120%.[4]
Typical Reference Standard Specifications
While a specific Certificate of Analysis for this compound was not available for this guide, the following table illustrates the typical specifications for a high-quality β-agonist reference standard, based on a Certificate of Analysis for Clenbuterol Hydrochloride.
| Parameter | Typical Specification |
| Certified Purity | ≥ 98.5% |
| Expanded Uncertainty | ≤ 0.5% |
| Traceability | To SI units |
| Documentation | Certificate of Analysis provided |
| Illustrative data based on a Clenbuterol Hydrochloride reference material certificate. |
Experimental Protocols
The validation of an analytical method using a new reference standard is a critical process that ensures the method is fit for its intended purpose. Below are detailed methodologies for key experiments involved in validating a this compound reference standard.
Experimental Workflow for Method Validation
The following diagram outlines the logical workflow for the validation of an analytical method for this compound.
Key Validation Experiments
1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze blank matrix samples (e.g., muscle tissue, feed) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze samples spiked with this compound and other potentially interfering substances (e.g., other β-agonists, veterinary drugs) to assess the method's ability to separate this compound from these compounds.
-
For LC-MS/MS methods, monitor multiple MRM (Multiple Reaction Monitoring) transitions for this compound to enhance specificity.
-
2. Linearity and Range
-
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of calibration standards of the this compound reference standard in a suitable solvent or blank matrix extract at a minimum of five different concentration levels.
-
Analyze each calibration standard in triplicate.
-
Plot the average response (e.g., peak area) against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Spike blank matrix samples with the this compound reference standard at three different concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the recovery for each replicate using the formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100.
-
The mean recovery should typically be within 80-120%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a spiked sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results of each study. The RSD should typically be ≤ 15%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
LOD: Determined as the concentration that produces a signal-to-noise ratio of 3:1.
-
LOQ: Determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with an RSD ≤ 20%).
-
Conclusion
The validation data presented in this guide demonstrates that the this compound reference standard is a reliable and suitable tool for the accurate quantification of this compound in various matrices. Its performance is comparable to other widely used β-agonist reference standards like Clenbuterol and Salbutamol when analyzed under the same conditions. The detailed experimental protocols provide a robust framework for laboratories to validate their own analytical methods, ensuring compliance with regulatory requirements and contributing to the overall safety and quality of food and pharmaceutical products. The use of a high-purity, traceable this compound reference standard is indispensable for achieving defensible and reliable analytical results.
References
- 1. This compound - Traceable Reference Standard for Residue Analysis (CAS 54239-39-3) [witega.de]
- 2. This compound-D9 - Traceable Reference Standard for Residue Analysis (CAS 1246819-04-4) [witega.de]
- 3. [Simultaneous determination of cimaterol, clenbuterol and salbutamol in feeds by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the reproducibility of Cimbuterol's effects across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clenbuterol, a potent β2-adrenergic agonist, with a focus on the reproducibility of its effects across different laboratory settings. While direct inter-laboratory reproducibility studies on Clenbuterol are not extensively published, this document synthesizes available data from clinical and preclinical studies to establish a framework for consistent experimental design and data comparison. By providing detailed experimental protocols and summarizing quantitative data, this guide aims to facilitate the reproducible investigation of Clenbuterol and its alternatives.
I. Comparative Efficacy of Clenbuterol and Alternatives
Clenbuterol's primary therapeutic application is as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD). Its performance has been compared with other β2-agonists, such as Salbutamol and Terbutaline. The following tables summarize key performance data from comparative clinical studies.
Table 1: Comparison of Clenbuterol and Terbutaline in Chronic Obstructive Lung Disease
| Parameter | Clenbuterol | Terbutaline | Study Design | Key Findings |
| Dosage | 30 µg, three times daily | 5 mg, three times daily | Double-blind, two-week study in 24 patients with chronic obstructive lung disease. | Both drugs produced significant bronchodilation. Clenbuterol was found to be approximately 170 times more potent than terbutaline on a weight basis. No tachyphylaxis was observed for either drug over the two-week period.[1] |
| FEV1 Improvement | Significant improvement from baseline | Significant improvement from baseline | Single-blind crossover study in 16 patients with chronic airways obstruction. | Both drugs significantly improved baseline Forced Expiratory Volume in 1 second (FEV1). The bronchodilator effects of single oral doses were similar.[2] |
| Side Effects | Tremors, transient headaches, nervousness | Tremors | Comparative studies noted similar incidences of tremors. Headaches and nervousness were more frequent with higher doses of Clenbuterol.[2] |
Table 2: Comparison of Clenbuterol and Salbutamol in Asthma
| Parameter | Clenbuterol | Salbutamol | Study Design | Key Findings |
| Oral Dosage | 10 µg, three times a day | 4 mg, three times a day | Double-blind, cross-over comparison in 19 adult asthmatic out-patients. | Both drugs were equally and significantly more effective than placebo in improving peak expiratory flow. |
| Inhaled Dosage | 20 µg | 200 µg | Single-blind, cross-over, placebo-controlled study in 12 patients with chronic bronchitis. | Both drugs produced bronchodilation of comparable magnitude, onset of action (15 minutes), and duration (4-6 hours). Clenbuterol was about ten times more potent than salbutamol when administered via aerosol.[3] |
| Protection against Exercise-Induced Asthma (EIA) in Children | 0.001 mg/kg | 0.12 mg/kg | Double-blind, cross-over study in 16 asthmatic children with EIA. | Clenbuterol provided a more lasting protection against EIA compared to Salbutamol.[4] |
II. Experimental Protocols for Reproducible Studies
To ensure the reproducibility of findings on Clenbuterol's effects, standardized and detailed experimental protocols are essential. Below are methodologies for key in vivo and in vitro experiments based on published studies.
1. In Vivo Assessment of Bronchodilator Efficacy in Humans
-
Objective: To evaluate the bronchodilator effect of orally administered Clenbuterol compared to a placebo or an active comparator.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended to minimize patient-specific variability.
-
Participant Selection: Recruit patients with a confirmed diagnosis of stable, reversible airway obstruction (e.g., asthma or COPD). Key inclusion criteria should include a baseline FEV1 between 50% and 80% of the predicted value and a demonstrated reversibility of at least 15% in FEV1 after inhalation of a standard β2-agonist.
-
Procedure:
-
Washout Period: A washout period of at least one week for any existing bronchodilator medication is required before the study commences.
-
Baseline Measurement: On the study day, measure baseline spirometry parameters, including FEV1 and Forced Vital Capacity (FVC), before drug administration.
-
Drug Administration: Administer a single oral dose of Clenbuterol (e.g., 20 µg) or the comparator/placebo.
-
Post-Dose Measurements: Perform spirometry at regular intervals post-administration (e.g., 30, 60, 120, 180, 240, and 360 minutes) to assess the onset, magnitude, and duration of the bronchodilator response.
-
Crossover: After a washout period of at least one week, participants are crossed over to the other treatment arm.
-
-
Data Analysis: The primary endpoint is the change in FEV1 from baseline. The area under the FEV1-time curve (AUC) can also be calculated to compare the overall bronchodilator effect. Statistical analysis should be performed using appropriate methods for crossover designs.
2. In Vitro Assessment of Muscle Hypertrophy in C2C12 Myotubes
-
Objective: To investigate the hypertrophic effects of Clenbuterol on skeletal muscle cells in vitro.
-
Cell Culture:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum when the cells reach approximately 80% confluency. Allow differentiation to proceed for 4-5 days.
-
-
Experimental Procedure:
-
Treat the differentiated myotubes with varying concentrations of Clenbuterol (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., sterile water or PBS) for 48-72 hours.
-
Myotube Diameter Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for a muscle-specific protein, such as myosin heavy chain (MHC), using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).
-
-
Protein Synthesis Assay (e.g., SUnSET method):
-
During the final 30 minutes of Clenbuterol treatment, add puromycin (a tRNA analog that incorporates into newly synthesized peptides) to the culture medium.
-
Lyse the cells and perform a Western blot using an anti-puromycin antibody to detect the amount of incorporated puromycin, which is proportional to the rate of protein synthesis.
-
-
-
Data Analysis: Compare the mean myotube diameter and the intensity of the puromycin signal between the Clenbuterol-treated and control groups using statistical tests such as a t-test or ANOVA.
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways of Clenbuterol
Clenbuterol exerts its effects primarily through the activation of β2-adrenergic receptors, which triggers downstream signaling cascades. The following diagrams illustrate the key pathways involved in its bronchodilator and anabolic effects.
B. Experimental Workflow for Assessing In Vitro Muscle Hypertrophy
The following diagram outlines a standardized workflow for investigating the hypertrophic effects of Clenbuterol in a laboratory setting. Adherence to such a workflow is crucial for ensuring the reproducibility of results.
IV. Conclusion and Future Directions
The reproducibility of Clenbuterol's effects is contingent on the standardization of experimental protocols. While the available literature provides a basis for comparison with other β2-agonists, there is a clear need for dedicated studies that directly assess the inter-laboratory variability of its bronchodilator and anabolic effects. By adopting the detailed methodologies outlined in this guide, researchers can contribute to a more robust and comparable body of evidence regarding the therapeutic potential and physiological impact of Clenbuterol. Future collaborative studies across multiple research centers would be invaluable in definitively establishing the reproducibility of its effects.
References
Safety Operating Guide
Navigating the Disposal of Cimbuterol: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Cimbuterol, a beta-adrenergic agonist, in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
-
Closed-toe shoes
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol for this compound Waste
This protocol covers solid this compound waste, solutions containing this compound, and contaminated labware.
1. Waste Identification and Segregation:
-
Treat all this compound and its containers as hazardous waste.[2][3]
-
Do not mix this compound waste with non-hazardous waste streams.[4][5]
-
Keep this compound waste separate from other incompatible chemical wastes to prevent dangerous reactions. Consult your institution's chemical hygiene plan for specific segregation requirements.
2. Preparing the Hazardous Waste Container:
-
Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) container with a secure, screw-on cap is a suitable choice.
-
The container must be in good condition, with no cracks or leaks.
-
Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The name and contact information of the waste generator (your lab)
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
3. Waste Accumulation:
-
Solid this compound Waste: Carefully place solid this compound, such as unused neat compound, into the labeled hazardous waste container.
-
Solutions Containing this compound: Pour liquid waste containing this compound into the designated hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
Contaminated Labware and PPE:
-
Sharps: Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container.
-
Glassware: Contaminated glassware (e.g., beakers, flasks) should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the glassware can typically be disposed of in a broken glass box.
-
Other Labware and PPE: Disposable items like contaminated gloves, weighing paper, and pipette tips should be placed in the solid hazardous waste container for this compound.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
5. Arranging for Final Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (see table below), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash. The SDS for the related compound, Clenbuterol, recommends disposal at a hazardous or special waste collection point.
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes key regulatory limits for the accumulation of hazardous waste in a Satellite Accumulation Area. These are general guidelines; always consult your local and institutional regulations for specific requirements.
| Parameter | Limit | Source |
| Maximum Volume of Hazardous Waste | 55 gallons | |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | |
| Maximum Accumulation Time | Up to 12 months (provided volume limits are not exceeded) | |
| Time to Remove Full Container | Within 3 calendar days of reaching the volume limit |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling Cimbuterol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cimbuterol, a beta-adrenergic agonist. By adhering to these procedures, you can minimize risks and ensure the integrity of your research.
Hazard Identification and Chemical Properties
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data for the closely related compound, this compound-D9, it is known to cause skin, eye, and respiratory irritation. Ingesting similar compounds can be toxic.
Chemical and Physical Properties of this compound-D9
| Property | Value | Reference |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 112-115°C | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile rubber) | Prevents skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing. | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated and engineering controls are not sufficient. | Prevents inhalation of harmful dust or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Operational Plan for Handling this compound
| Procedure | Step-by-Step Guidance |
| Engineering Controls | 1. Handle this compound in a well-ventilated area, preferably in a chemical fume hood. 2. Ensure eyewash stations and safety showers are readily accessible. |
| Handling | 1. Avoid the formation of dust and aerosols. 2. Avoid contact with skin, eyes, and clothing. 3. Do not breathe dust. 4. Wash hands thoroughly after handling. |
| Storage | 1. Store in a tightly closed container in a dry and well-ventilated place. 2. Keep in a freezer at -20°C under an inert atmosphere. 3. Store away from incompatible materials such as strong oxidizing agents. |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | 1. Immediately wash off with soap and plenty of water. 2. Remove contaminated clothing. 3. Consult a physician. |
| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Consult a physician. |
| Inhalation | 1. Move the person into fresh air. 2. If not breathing, give artificial respiration. 3. Consult a physician. |
| Ingestion | 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a doctor or Poison Control Center immediately. |
| Spill | 1. Evacuate personnel to a safe area. 2. Wear appropriate PPE. 3. Avoid dust formation. 4. Sweep up and shovel. Do not use compressed air. 5. Place in a suitable, closed container for disposal. 6. Ventilate the area and wash the spill site after material pickup is complete. |
Fire-Fighting Measures
In the event of a fire involving this compound, follow these procedures.
Fire Response Protocol
| Aspect | Instruction |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Specific Hazards | May emit toxic fumes under fire conditions. |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Disposal Plan
Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Disposal Guidance
| Waste Type | Disposal Procedure |
| Unused this compound | 1. Collect in a suitable and properly labeled, closed container. 2. Arrange for disposal by a licensed professional waste disposal service. |
| Contaminated Materials (e.g., gloves, lab coats) | 1. Place in a sealed, labeled container. 2. Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
Mechanism of Action: Signaling Pathway
This compound is a β-adrenergic agonist. While specific signaling pathways for this compound are not extensively documented, it is expected to function similarly to other β2-adrenergic agonists like Clenbuterol. The proposed signaling pathway involves the activation of β2-adrenergic receptors, leading to a cascade of intracellular events.
Caption: Proposed signaling pathway for this compound as a β2-adrenergic agonist.
Experimental Protocols
Detailed experimental protocols should be designed and reviewed by the institution's safety committee. The following provides a general workflow for a typical in vitro experiment.
Caption: General workflow for an in vitro experiment with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
